Chloroxylenol-d6
Description
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Properties
IUPAC Name |
4-chloro-3,5-bis(trideuteriomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDLLIBGSJNGJE-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1Cl)C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of deuterated Chloroxylenol
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Chloroxylenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated chloroxylenol (specifically Chloroxylenol-d6), contrasting them with its non-deuterated counterpart. This document details its mechanism of action, relevant experimental protocols for its synthesis and analysis, and the implications of deuteration for research and development.
Introduction
Chloroxylenol, also known as para-chloro-meta-xylenol (PCMX), is a potent antiseptic and disinfectant widely used in medical, household, and industrial applications.[1] It is a halogenated phenol effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][3][4] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a critical strategy in drug development. This modification can alter a molecule's metabolic profile by leveraging the kinetic isotope effect, potentially leading to improved pharmacokinetic properties, reduced toxicity, and enhanced therapeutic efficacy.[5] This guide focuses on deuterated chloroxylenol, providing essential data for its application in research.
Physical and Chemical Properties
Deuteration primarily affects mass-dependent properties. While the fundamental chemical reactivity remains the same, the increased mass can influence reaction rates and metabolic pathways. The physical properties of Chloroxylenol and its deuterated analog, this compound, are summarized below.
Data Summary
The quantitative data for non-deuterated and deuterated chloroxylenol are presented in Table 1.
| Property | Chloroxylenol (PCMX) | Deuterated Chloroxylenol (this compound) | Data Source(s) |
| IUPAC Name | 4-Chloro-3,5-dimethylphenol | 4-chloro-3,5-bis(trideuteriomethyl)phenol | [6][7] |
| Synonyms | p-Chloro-m-xylenol, PCMX | 4-Chloro-3, 5-bis(methyl-d3)phenol | [3][8] |
| CAS Number | 88-04-0 | 1407521-66-7 | [6][8] |
| Molecular Formula | C₈H₉ClO | C₈H₃D₆ClO | [6][8] |
| Molar Mass | 156.61 g/mol | 162.65 g/mol | [6][8] |
| Appearance | White to off-white crystalline powder | Not specified (expected to be similar) | [6][9] |
| Odor | Characteristic phenolic odor | Not specified (expected to be similar) | [6][9] |
| Melting Point | 115 °C (239 °F) | Not specified (expected to be very similar) | [6] |
| Boiling Point | 246 °C (475 °F) | Not specified (expected to be very similar) | [6] |
| Solubility in Water | 300 mg/L | Not specified (expected to be very similar) | [6] |
| Solubility (Other) | Soluble in alcohols, ethers, and benzene | Not specified (expected to be very similar) | [6] |
| Acidity (pKa) | 9.76 | Not specified (expected to be very similar) | [6] |
Spectral Data
Spectral properties are not significantly altered by deuteration, as the chromophores remain unchanged.
| Spectral Property | Chloroxylenol (PCMX) | Deuterated Chloroxylenol (this compound) | Data Source(s) |
| UV Absorption Maxima | 282 nm (in ethanol) | Not specified (expected to be nearly identical) | [10] |
| 279 nm (in 0.1 N HCl) | Not specified (expected to be nearly identical) | [10] | |
| 296 nm (in 0.1 N NaOH) | Not specified (expected to be nearly identical) | [10] |
Mechanism of Action
Chloroxylenol's antimicrobial activity stems from its ability to disrupt microbial cell integrity and functionality. As a phenol, its hydroxyl (-OH) group is key to its mechanism.[3][11]
-
Cell Wall Disruption : The primary mode of action involves the binding of the phenolic group to proteins on the bacterial cell membrane.[3][11] This interaction disrupts the cell wall and membrane potential.[4][12]
-
Enzyme Inactivation : By disrupting the membrane, chloroxylenol allows for the leakage of essential intracellular components.[11] It can then enter the cell and inactivate critical cellular enzymes.[2][4]
-
Protein and Nucleic Acid Coagulation : At higher concentrations, chloroxylenol causes the coagulation of proteins and nucleic acids within the bacterial cell, leading to rapid cell death.[11]
This mechanism is particularly effective against Gram-positive bacteria.[3][6]
Caption: Antimicrobial mechanism of action for Chloroxylenol.
Experimental Protocols
Synthesis of Deuterated Chloroxylenol
The synthesis of deuterated aromatic compounds like chloroxylenol typically involves a hydrogen-deuterium (H-D) exchange reaction. While a specific protocol for this compound is not publicly detailed, a general methodology using a flow synthesis approach can be adapted.[13] This method offers improved efficiency and safety over traditional batch processes.[13]
Objective: To synthesize this compound via H-D exchange on the methyl groups of 4-chloro-3,5-dimethylphenol.
Materials:
-
4-chloro-3,5-dimethylphenol (starting material)
-
Deuterium oxide (D₂O, heavy water)
-
Platinum on alumina catalyst (or similar)
-
Organic solvent (e.g., ethyl acetate)
-
Flow-type microwave reactor system
-
Liquid-liquid separator
-
Pumps and back-pressure valve
Methodology:
-
Catalyst Loading: The glass reaction tube of the flow reactor is filled with the platinum on alumina catalyst.[13]
-
Solution Preparation: A solution of the starting material (4-chloro-3,5-dimethylphenol) is prepared in a suitable organic solvent.
-
Flow Reaction: The reactant solution and D₂O are pumped separately into the flow reactor, meeting at the catalyst bed.[13]
-
Microwave Heating: The mixture is heated using microwave irradiation under controlled pressure (e.g., 2 MPa) to facilitate the H-D exchange reaction.[13] The flow rate is optimized to ensure sufficient reaction time.
-
Cooling and Separation: After exiting the reactor, the reaction mixture is cooled to room temperature. The organic layer (containing the deuterated product) is separated from the aqueous D₂O layer using a liquid-liquid separator.[13]
-
Purification and Analysis: The organic layer is collected, and the solvent is removed. The resulting crude deuterated chloroxylenol is then purified (e.g., via chromatography or recrystallization) and its identity and purity are confirmed using analytical methods described below.
Analytical Methods
A suite of analytical techniques is used to confirm the identity, purity, and quality of chloroxylenol, as outlined by pharmacopeial standards like the USP.[14] These methods are directly applicable to its deuterated analog.
1. Identification via Fourier Transform Infrared Spectroscopy (FTIR)
-
Principle: FTIR analysis confirms the identity of the compound by measuring the absorption of infrared radiation, which corresponds to the vibrational frequencies of its functional groups. The C-D bond vibrations will appear at a lower frequency than C-H bonds, providing clear evidence of deuteration.
-
Methodology: A small amount of the sample is prepared (e.g., as a KBr pellet or a thin film) and placed in the FTIR spectrometer. The resulting spectrum is compared against a reference standard.
2. Assay and Impurity Determination via Gas Chromatography (GC)
-
Principle: GC with a Flame Ionization Detector (GC-FID) is used to determine the purity (assay) of the compound and to quantify any organic impurities.[14] The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
-
Methodology: The sample is dissolved in a suitable solvent and injected into the GC-FID system. The retention time and peak area are used to identify and quantify the main component and any impurities against calibrated standards.
3. Water Content via Karl Fischer Titration
-
Principle: This method is a highly specific and precise technique for determining the water content in a sample.[14]
-
Methodology: A known amount of the sample is dissolved in an anhydrous solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the amount of water is calculated.
References
- 1. Synthesis and Antibacterial Activity of PCMX Derivative [ijraset.com]
- 2. Skin Antiseptics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 7. This compound | C8H9ClO | CID 71314850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chloroxylenol D6 | CAS No: 1407521-66-7 [aquigenbio.com]
- 9. atamankimya.com [atamankimya.com]
- 10. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Chloroxylenol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. tn-sanso.co.jp [tn-sanso.co.jp]
- 14. polymersolutions.com [polymersolutions.com]
Chloroxylenol-d6: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Chloroxylenol-d6, a deuterated analog of the widely used antimicrobial agent Chloroxylenol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, mechanism of action, and applications in research and development.
Core Data Presentation
For clarity and ease of comparison, the fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1407521-66-7 | [1] |
| Molecular Formula | C₈H₃D₆ClO | [1] |
| Molecular Weight | 162.65 g/mol | [1] |
Antimicrobial Mechanism of Action
Chloroxylenol exerts its broad-spectrum antimicrobial activity primarily through the disruption of microbial cell membranes. As a phenolic compound, its hydroxyl (-OH) group is believed to interact with proteins embedded in the bacterial cell membrane. This interaction disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately cell death. At higher concentrations, Chloroxylenol can also cause the coagulation of proteins and nucleic acids within the bacterial cell, further contributing to its bactericidal effect. This mechanism is particularly effective against Gram-positive bacteria.
While specific signaling pathway studies for this compound are not extensively documented, the general mechanism of action for Chloroxylenol can be depicted as a disruption of the bacterial cell envelope.
References
In-Depth Technical Guide on the Isotopic Purity of Chloroxylenol-d6 Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isotopic purity of Chloroxylenol-d6, a crucial internal standard for analytical and research applications. Understanding and verifying the isotopic purity of deuterated standards is paramount for ensuring the accuracy and reliability of quantitative analytical methods. This document outlines the common analytical techniques, experimental protocols, and data interpretation involved in the characterization of this compound.
Introduction to this compound and Isotopic Purity
Chloroxylenol (4-chloro-3,5-dimethylphenol) is a widely used antiseptic and disinfectant.[1] Its deuterated analog, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of the parent compound in various matrices. The six deuterium atoms are typically incorporated into the two methyl groups of the molecule.
Isotopic purity is a critical quality attribute of any deuterated standard. It refers to the percentage of the molecules in which all six intended hydrogen atoms have been replaced by deuterium. The presence of molecules with fewer than six deuterium atoms (d5, d4, etc.) or no deuterium atoms (d0) can interfere with the quantification of the target analyte and compromise the accuracy of the results.
Quantitative Analysis of Isotopic Purity
The isotopic distribution of a this compound standard is typically determined using mass spectrometry. The relative abundance of the different isotopic species is measured to calculate the overall isotopic purity. While a specific certificate of analysis for a commercial this compound standard with detailed isotopic distribution was not publicly available at the time of this writing, a representative dataset is presented below based on typical specifications for high-purity deuterated standards.
Table 1: Representative Isotopic Distribution of this compound
| Isotopic Species | Degree of Deuteration | Representative Mass (m/z) | Relative Abundance (%) |
| d6 | Fully Deuterated | 162.6 | > 98% |
| d5 | 5 Deuterium Atoms | 161.6 | < 2% |
| d4 | 4 Deuterium Atoms | 160.6 | < 0.5% |
| d3 | 3 Deuterium Atoms | 159.6 | < 0.1% |
| d2 | 2 Deuterium Atoms | 158.6 | < 0.1% |
| d1 | 1 Deuterium Atom | 157.6 | < 0.1% |
| d0 | Non-deuterated | 156.6 | < 0.1% |
Note: The representative mass corresponds to the monoisotopic mass of the respective deuterated species. The relative abundance values are typical for high-quality deuterated standards and may vary between different batches and suppliers.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound involves the use of high-resolution analytical techniques. The following are detailed methodologies for the most common approaches.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like Chloroxylenol.
Experimental Workflow:
References
The Isotopic Distinction: A Technical Guide to Chloroxylenol and Chloroxylenol-d6 for Researchers and Drug Development Professionals
An In-depth Examination of Chloroxylenol and its Deuterated Analog for Enhanced Analytical Precision
This technical guide provides a comprehensive overview of the key differences between Chloroxylenol and its deuterated counterpart, Chloroxylenol-d6. Tailored for researchers, scientists, and drug development professionals, this document delves into their distinct physicochemical properties, analytical applications, and the fundamental principles of isotopic labeling in modern research.
Introduction to Chloroxylenol and Isotopic Labeling
Chloroxylenol, also known as para-chloro-meta-xylenol (PCMX), is a broad-spectrum antimicrobial agent widely used as an antiseptic and disinfectant in various pharmaceutical and consumer products.[1][2] Its efficacy against a range of microorganisms has established it as a critical component in infection control.[1]
In the realm of analytical chemistry and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. This compound, a deuterated form of Chloroxylenol, serves this crucial role. Isotopic labeling involves the substitution of one or more atoms of a molecule with their heavier, non-radioactive isotopes. In the case of this compound, six hydrogen atoms on the two methyl groups are replaced with deuterium (²H or D). This subtle change in mass, without altering the fundamental chemical properties, allows for its use as an ideal internal standard in mass spectrometry-based analytical methods.
Physicochemical Properties: A Comparative Analysis
While Chloroxylenol and this compound are structurally and chemically very similar, their key difference lies in their molecular weight due to the presence of deuterium atoms. This seemingly small difference has significant implications for their analytical behavior.
| Property | Chloroxylenol | This compound |
| Chemical Formula | C₈H₉ClO | C₈H₃D₆ClO |
| Molecular Weight | 156.61 g/mol [3] | 162.65 g/mol |
| CAS Number | 88-04-0[3] | 1407521-66-7 |
| Appearance | White to off-white crystalline powder[3] | Not specified, but expected to be similar to Chloroxylenol |
| Melting Point | 114-116 °C[3] | Not specified, but expected to be similar to Chloroxylenol |
| Boiling Point | 246 °C[3] | Not specified, but expected to be similar to Chloroxylenol |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | Not specified, but expected to be similar to Chloroxylenol |
The Role of this compound as an Internal Standard
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for variations during sample preparation and analysis. Deuterated standards like this compound are considered the "gold standard" for this purpose because they co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z).
Figure 1: Workflow for the quantification of Chloroxylenol using this compound as an internal standard.
Mass Spectrometry: A Comparative View
The key analytical distinction between Chloroxylenol and this compound is their behavior in a mass spectrometer. Due to the mass difference, they will produce distinct molecular ion peaks.
Electron Ionization Mass Spectrum of Chloroxylenol:
The mass spectrum of Chloroxylenol obtained from the NIST WebBook shows a molecular ion peak at m/z 156.[3]
Expected Mass Spectrum of this compound:
| Feature | Chloroxylenol | This compound (Expected) |
| Molecular Ion (M+) | m/z 156 | m/z 162 |
| Key Fragment Ions | Dependent on ionization technique | Fragments containing the deuterated methyl groups will have a +6 Da mass shift compared to the corresponding fragments of Chloroxylenol. |
Figure 2: Mass-to-charge ratio (m/z) difference between Chloroxylenol and this compound.
Experimental Protocols
Synthesis of this compound (Proposed)
While a specific protocol for the synthesis of this compound is not widely published, a plausible route can be derived from general methods for the deuteration of phenols and the synthesis of Chloroxylenol itself.
-
Deuteration of m-Xylenol: m-Xylenol can be deuterated at the methyl groups using a suitable deuterium source, such as deuterated methyl iodide (CD₃I), in the presence of a strong base. Alternatively, H/D exchange reactions on the methyl groups could be explored under specific catalytic conditions.
-
Chlorination of Deuterated m-Xylenol: The resulting deuterated m-xylenol (3,5-dimethyl-d6-phenol) can then be chlorinated using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas in a suitable solvent to introduce the chlorine atom at the para position.[5]
-
Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or chromatography to achieve high isotopic and chemical purity.
Quantification of Chloroxylenol in Biological Samples using LC-MS/MS
This protocol outlines a general procedure for the quantification of Chloroxylenol in a biological matrix (e.g., human plasma) using this compound as an internal standard.
5.2.1. Materials and Reagents
-
Chloroxylenol analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges
5.2.2. Sample Preparation
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (at a known concentration).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
5.2.3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Chloroxylenol: Monitor a specific precursor ion to product ion transition (e.g., m/z 155 -> [product ion] for negative mode).
-
This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 161 -> [product ion] for negative mode).
-
-
5.2.4. Calibration and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Chloroxylenol and a fixed concentration of this compound.
-
Data Analysis: Plot the ratio of the peak area of Chloroxylenol to the peak area of this compound against the concentration of Chloroxylenol to generate a calibration curve.
-
Quantification of Unknowns: Determine the concentration of Chloroxylenol in unknown samples by interpolating their peak area ratios on the calibration curve.
Applications in Drug Development and Research
The use of this compound as an internal standard is critical in various stages of drug development and research:
-
Pharmacokinetic Studies: Accurate quantification of drug concentrations in biological fluids over time is essential to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioequivalence Studies: Comparing the bioavailability of a generic drug to a brand-name drug requires precise and accurate measurement of the active pharmaceutical ingredient.
-
Metabolite Identification and Quantification: Deuterated standards can aid in the identification and quantification of drug metabolites.
-
Toxicology Studies: Accurate measurement of drug and metabolite levels is crucial in assessing the safety and toxicity of a new drug candidate.
Conclusion
This compound represents a vital tool for researchers and scientists in the pharmaceutical industry. Its role as a stable isotope-labeled internal standard enables the development of robust and reliable analytical methods for the accurate quantification of Chloroxylenol. This, in turn, facilitates critical studies in drug metabolism, pharmacokinetics, and bioequivalence, ultimately contributing to the development of safer and more effective medicines. The fundamental difference between Chloroxylenol and this compound, their mass, underscores the power of isotopic labeling in modern analytical science.
References
- 1. gcms.cz [gcms.cz]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chloroxylenol [webbook.nist.gov]
- 4. 1278. Deuterium and tritium exchange reactions of phenols and the synthesis of labelled 3,4-dihydroxyphenylalanines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
Stability and Storage of Chloroxylenol-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for Chloroxylenol-d6. It is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this deuterated compound. The information presented here is based on the known properties of its non-deuterated counterpart, Chloroxylenol, general principles of deuterated compound stability, and established protocols for stability testing.
Introduction to this compound
This compound is a deuterated analog of Chloroxylenol, a widely used antiseptic and disinfectant. The replacement of six hydrogen atoms with deuterium in the two methyl groups can significantly impact the molecule's metabolic stability due to the kinetic isotope effect. This effect arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of these bonds.[1][2][3][4] This enhanced stability makes this compound a valuable tool in various research applications, including metabolic and pharmacokinetic studies.
General Stability Profile
The stability of the non-deuterated form, Chloroxylenol, is well-documented:
-
Chemical Stability: It is stable under normal conditions.[6]
-
Light Stability: Chloroxylenol is stable when exposed to sunlight.
-
Thermal Stability: It is also stable at elevated temperatures.
-
Aqueous Solutions: Aqueous solutions of Chloroxylenol are susceptible to microbial contamination.
Recommended Storage Conditions
Based on the available information for Chloroxylenol and general guidelines for deuterated compounds, the following storage conditions are recommended for this compound to ensure its integrity and longevity.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is often recommended for deuterated compounds.[7] Some suppliers of Chloroxylenol recommend storage at -20°C for up to 3 years in powder form.[8] | To minimize the potential for degradation over time. |
| Light | Protect from light.[7] | To prevent any potential photolytic degradation. |
| Moisture | Keep in a tightly sealed container in a dry environment.[7] | To prevent hydrolysis and potential microbial growth in case of moisture absorption. |
| Form | For solutions, it is recommended to store them as aliquots in tightly sealed vials and use them within one month. Avoid repeated freeze-thaw cycles.[9] | To minimize contamination and degradation in solution. |
Quantitative Stability Data (Illustrative)
As specific quantitative stability data for this compound is not publicly available, the following tables are provided as illustrative examples of how such data would be presented. These tables are based on typical stability testing protocols.
Table 1: Long-Term Stability Data (Illustrative) Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
| Time Point | Assay (%) | Appearance | Total Impurities (%) |
| 0 Months | 99.8 | White crystalline powder | 0.2 |
| 3 Months | 99.7 | Conforms | 0.3 |
| 6 Months | 99.6 | Conforms | 0.4 |
| 9 Months | 99.5 | Conforms | 0.5 |
| 12 Months | 99.4 | Conforms | 0.6 |
| 18 Months | 99.2 | Conforms | 0.8 |
| 24 Months | 99.0 | Conforms | 1.0 |
Table 2: Accelerated Stability Data (Illustrative) Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH
| Time Point | Assay (%) | Appearance | Total Impurities (%) |
| 0 Months | 99.8 | White crystalline powder | 0.2 |
| 1 Month | 99.5 | Conforms | 0.5 |
| 2 Months | 99.2 | Conforms | 0.8 |
| 3 Months | 98.9 | Conforms | 1.1 |
| 6 Months | 98.2 | Conforms | 1.8 |
Experimental Protocols for Stability Testing
To formally assess the stability of this compound, a comprehensive stability testing program should be implemented. This program typically includes long-term, accelerated, and stress testing studies as outlined by the International Council for Harmonisation (ICH) guidelines.
Long-Term Stability Testing
This study is designed to evaluate the physical, chemical, biological, and microbiological characteristics of a substance under the recommended storage conditions.
Methodology:
-
Sample Preparation: At least three batches of this compound should be packaged in containers that simulate the proposed storage and distribution packaging.
-
Storage Conditions: Store the samples at 25°C ± 2°C with a relative humidity of 60% ± 5% RH.
-
Testing Frequency: Samples should be tested at initial, 3, 6, 9, 12, 18, and 24 months, and then annually.
-
Analytical Methods: A validated stability-indicating analytical method (e.g., HPLC-UV) should be used to determine the assay and degradation products. Physical appearance should also be monitored.
Accelerated Stability Testing
This study is designed to increase the rate of chemical degradation and physical change of a substance by using exaggerated storage conditions.
Methodology:
-
Sample Preparation: Similar to long-term stability testing, use at least three batches in appropriate packaging.
-
Storage Conditions: Store the samples at 40°C ± 2°C with a relative humidity of 75% ± 5% RH.
-
Testing Frequency: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months), is recommended.
-
Analytical Methods: The same stability-indicating methods used in the long-term study should be employed.
Stress Testing (Forced Degradation)
Stress testing is conducted to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical procedures.
Methodology:
-
Acidic Conditions: Treat a solution of this compound with an appropriate concentration of acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Conditions: Treat a solution of this compound with an appropriate concentration of base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Conditions: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature for a defined period.
-
Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Stress: Expose the solid material to high temperatures (e.g., 60°C, 80°C) for a defined period.
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS) to identify and quantify degradation products.
Visualizations
Logical Workflow for Stability Assessment
Caption: A logical workflow for the stability assessment of this compound.
Antimicrobial Mechanism of Action of Chloroxylenol
Chloroxylenol's primary mechanism of antimicrobial action involves the disruption of the bacterial cell membrane. It does not act through a complex signaling pathway but rather through direct physical and chemical interactions with the cell envelope.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. buchem.com [buchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. abmole.com [abmole.com]
A Technical Guide to the Synthesis and Isotopic Labeling of p-Chloro-m-xylenol (PCMX)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of p-Chloro-m-xylenol (PCMX), a widely used antiseptic and disinfectant. This document details established synthetic protocols, methodologies for isotopic labeling with deuterium, tritium, and carbon-13, and explores the mechanistic pathways of its antimicrobial and anticancer activities. The information presented herein is intended to serve as a valuable resource for researchers in drug development, medicinal chemistry, and molecular biology.
Synthesis of p-Chloro-m-xylenol (PCMX)
The industrial synthesis of PCMX, also known as chloroxylenol, typically involves the chlorination of 3,5-dimethylphenol (m-xylenol).[1][2][3] Various chlorinating agents and catalysts have been employed to optimize the yield and purity of the final product.
General Synthetic Approach: Electrophilic Aromatic Substitution
The primary synthetic route is an electrophilic aromatic substitution reaction where m-xylenol is reacted with a chlorinating agent in the presence of a catalyst.[4] The hydroxyl and methyl groups of m-xylenol are ortho-, para-directing, leading to the substitution of chlorine at the para-position relative to the hydroxyl group.
Experimental Protocols for PCMX Synthesis
Several methods for the synthesis of PCMX have been reported, primarily in patent literature. Below are summaries of representative experimental protocols.
Protocol 1: Chlorination using N-Chlorosuccinimide
A common laboratory-scale synthesis utilizes N-chlorosuccinimide (NCS) as the chlorinating agent and a Lewis acid catalyst in a chlorinated solvent.[1][5]
-
Reactants: 3,5-dimethylphenol, N-chlorosuccinimide, carbon tetrachloride (solvent), and a catalyst (e.g., aluminum trichloride, ferric chloride, zinc chloride, or tin tetrachloride).
-
Procedure: A mixture of 3,5-dimethylphenol, N-chlorosuccinimide, carbon tetrachloride, and the catalyst is heated to 70-80°C for 60-100 minutes.[1] Upon completion, the reaction mixture is cooled, and the crude product is isolated by crystallization and filtration. Further purification is achieved by recrystallization from a solvent like chloroform, followed by decolorization with activated carbon and drying to yield white crystalline PCMX.[1]
Protocol 2: Chlorination using Sulfuryl Chloride
Another established method involves the use of sulfuryl chloride as the chlorinating agent.[3][6]
-
Reactants: 3,5-dimethylphenol and sulfuryl chloride.
-
Procedure: 3,5-dimethylphenol is dissolved in a suitable solvent system, such as a composite of acidic water and an organic solvent like dichloroethane. Sulfuryl chloride is then added dropwise while maintaining the reaction temperature between 15-25°C. After the addition is complete, the mixture is heated to 85°C and then cooled. The organic phase containing the product is separated for further purification.[6]
Quantitative Data on PCMX Synthesis
The yield of PCMX is dependent on the chosen catalyst and reaction conditions. The table below summarizes the reported yields for the N-chlorosuccinimide method with different catalysts.
| Catalyst | Molar Ratio (m-xylenol:NCS:catalyst) | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |
| Aluminum trichloride | 1:1.09:0.02 | 60 | 70-80 | 64 | [1] |
| Ferric chloride | 1:1.20:0.03 | 70 | 70-80 | 69 | [1] |
| Zinc chloride | 1:1.27:0.04 | 80 | 70-80 | 78 | [1] |
| Tin tetrachloride | 1:1.27:0.05 | 90 | 70-80 | 86 | [1] |
Isotopic Labeling of p-Chloro-m-xylenol
Isotopic labeling is a powerful technique to trace the metabolic fate, reaction mechanisms, and biological interactions of molecules.[7] PCMX can be labeled with stable isotopes like deuterium (²H) and carbon-13 (¹³C), or radioactive isotopes such as tritium (³H).
Deuterium and Tritium Labeling
Deuterium and tritium labeling of PCMX has been achieved through acid or base-catalyzed hydrogen isotope exchange reactions.[8] The labeling occurs specifically at the 2 and 6 positions of the aromatic ring, which are ortho to the phenolic hydroxyl group.[8]
Experimental Protocol: Acid-Catalyzed Deuterium/Tritium Labeling [8]
-
Reactants: p-Chloro-m-xylenol, deuterated or tritiated water (D₂O or T₂O), and an acid catalyst. A cosolvent can be used.
-
Procedure: PCMX is dissolved in a suitable cosolvent, and labeled water along with an acid catalyst is added. The reaction mixture is stirred, and the progress of the isotopic exchange is monitored. While base catalysis is faster, acid catalysis allows for the use of a cosolvent and smaller volumes of labeled water.[8]
-
Stability: The resulting labeled PCMX shows no significant isotope loss when stored for 21 days at 37°C over a pH range of 2-14.[8] Isotopic loss is only observed at a pH below 2.[8]
Quantitative Data for Tritium Labeled PCMX [8]
| Parameter | Value |
| Specific Activity | 1.18 mCi/mmol |
| Radiochemical Purity | 99.0% |
| Chemical Purity | >99.0% |
Carbon-13 Labeling
Carbon-13 labeling of the phenolic ring can be achieved through a formal [5+1] cyclization strategy.[9][10] This method allows for the site-specific incorporation of a ¹³C atom into the aromatic core.
Conceptual Workflow for Carbon-13 Labeling of Phenols
Caption: Workflow for ¹³C labeling of phenols via [5+1] cyclization.
Experimental Protocol Synopsis: Carbon-13 Labeling of a Phenolic Ring [9]
-
Reactants: A suitable 1,5-dibromo-1,4-pentadiene precursor and a ¹³C-labeled carbonate ester (e.g., dibenzyl carbonate-¹³C).
-
Procedure: The dibromo-pentadiene precursor undergoes a lithium-halogen exchange. The resulting organolithium species is then treated with the ¹³C-labeled carbonate ester, leading to a [5+1] cyclization to form the ¹³C-labeled phenol.
-
Enrichment: This method has been shown to achieve >97% ¹³C-enrichment at the ipso-carbon of the phenol.[9]
Mechanism of Action and Relevant Signaling Pathways
The biological activity of PCMX is primarily attributed to its ability to disrupt microbial cell integrity and, as recently discovered, to modulate specific cellular signaling pathways.
Disruption of Bacterial Cell Membranes
The antimicrobial action of PCMX involves the disruption of the bacterial cell membrane.[2][5][7][9] As a phenolic compound, PCMX can integrate into the lipid bilayer, leading to a decrease in membrane fluidity and disruption of the ordered lipid structure.[9] This interference with the cell membrane affects the function of membrane-associated proteins involved in transport and cellular signaling, ultimately leading to bacterial cell death.[7][9]
Diagram of PCMX-Induced Bacterial Membrane Disruption
Caption: Mechanism of PCMX-induced bacterial cell death via membrane disruption.
Inhibition of the Wnt/β-catenin Signaling Pathway
Recent research has unveiled a novel anticancer activity of PCMX, demonstrating its ability to inhibit the Wnt/β-catenin signaling pathway in colorectal cancer cells.[1][10] This pathway is crucial in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
PCMX exerts its inhibitory effect by:
-
Disrupting the interaction between β-catenin and T-cell factor 4 (TCF4). [1]
This disruption leads to the downregulation of Wnt target genes, such as Axin2 and Survivin, which are involved in cell proliferation and apoptosis resistance.[1]
Diagram of PCMX Inhibition of the Wnt/β-catenin Signaling Pathway
Caption: PCMX inhibits Wnt/β-catenin signaling by blocking β-catenin nuclear translocation.
Conclusion
This technical guide provides a consolidated resource for the synthesis and isotopic labeling of p-Chloro-m-xylenol. The detailed experimental protocols and quantitative data offer a practical foundation for researchers. Furthermore, the elucidation of its mechanisms of action, particularly the disruption of bacterial membranes and the inhibition of the Wnt/β-catenin signaling pathway, opens new avenues for the application of isotopically labeled PCMX in mechanistic studies and drug development. The use of labeled PCMX will be invaluable for tracing its metabolic fate, quantifying its interaction with molecular targets, and further unraveling its biological activities.
References
- 1. Antimicrobial agent chloroxylenol targets β‑catenin‑mediated Wnt signaling and exerts anticancer activity in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Synthesis and stability of isotopically labeled p-chloro-m-xylenol (PCMX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Health and Safety Data for Chloroxylenol-d6
Chemical and Physical Properties
Chloroxylenol-d6 is the deuterated form of Chloroxylenol, a widely used antiseptic and disinfectant.[1][2]
| Property | Data | Source |
| Chemical Name | 4-chloro-3,5-bis(trideuteriomethyl)phenol | PubChem[1] |
| Molecular Formula | C₈D₆H₃ClO | PubChem[1] |
| Molecular Weight | 162.64 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid | ScienceLab[3] |
| Odor | Phenolic-like | ScienceLab[3] |
| Melting Point | 113-115 °C (235.4-239 °F) | ScienceLab[3], GSC[4] |
| Boiling Point | 246 °C (474.8 °F) | ScienceLab[3] |
| Solubility in Water | 300 mg/L | Wikipedia[5] |
Toxicological Data
The following data pertains to Chloroxylenol (PCMX).
Acute Toxicity
| Route | Species | Test | Result | Source |
| Oral | Rat | LD50 (Acute) | 3830 mg/kg | ScienceLab[3] |
| Oral | Mouse | LD50 (Acute) | 1000 mg/kg | ScienceLab[3] |
Irritation and Sensitization
| Endpoint | Finding | Source |
| Skin Irritation | Causes skin irritation.[6][7] | Spectrum[6], EDQM[7], Sigma-Aldrich[8] |
| Eye Irritation | Causes serious eye irritation.[6][7] | Spectrum[6], EDQM[7], Sigma-Aldrich[8] |
| Skin Sensitization | May cause an allergic skin reaction.[6][7] Considered a skin sensitizer.[5] | Spectrum[6], EDQM[7], Wikipedia[5] |
| Chronic Effects | Repeated or prolonged exposure is not known to aggravate medical condition.[3] | ScienceLab[3] |
| Carcinogenicity/Mutagenicity | No information available or data not available.[3][6] A positive mutagenicity assay has been noted.[9] | Spectrum[6], ScienceLab[3], CIR[9] |
Hazard Identification and Classification
Chloroxylenol is classified with the following hazards:
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[6]
Experimental Protocols and Methodologies
While full, detailed experimental protocols are proprietary to the conducting laboratories, the safety assessments are based on standardized testing guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).
General Experimental Workflow for Toxicological Assessment:
The provided diagram illustrates a generalized workflow for assessing the toxicological profile of a chemical like Chloroxylenol, based on the types of studies mentioned in the safety reports.
Caption: Generalized workflow for chemical toxicology assessment.
-
Acute Oral LD50 Studies: As cited in the Safety Data Sheet from ScienceLab.com, these studies involve administering the substance orally to rats and mice to determine the dose that is lethal to 50% of the test population.[3] The results are expressed in mg of substance per kg of body weight.
-
Dermal and Ocular Irritation Tests: These experiments typically involve applying the substance to the skin or into the eye of a test animal (historically rabbits) and observing for signs of irritation, such as redness, swelling, and inflammation over a set period.
-
Skin Sensitization: Modern methods like the Mouse Local LymphNode Assay (LLNA) are used to assess the potential of a substance to cause allergic contact dermatitis.[9] This involves repeated topical application and measuring the proliferation of lymphocytes in the draining lymph nodes.
-
Pharmacokinetic Studies: These studies track the absorption, distribution, metabolism, and excretion (ADME) of a substance. For Chloroxylenol, studies in animals and humans have involved dermal application followed by analysis of blood and urine to detect the parent compound and its metabolites (primarily glucuronide and sulfate conjugates).[2][10][11]
Mechanism of Action
Chloroxylenol's primary antimicrobial activity is attributed to its nature as a substituted phenol.
Proposed Antimicrobial Mechanism of Action:
The diagram below outlines the generally accepted mechanism by which phenolic compounds like Chloroxylenol exert their bactericidal effects.
Caption: Mechanism of Chloroxylenol's antimicrobial action.
The mechanism involves the disruption of the bacterial cell wall and membrane.[10][12] The phenolic hydroxyl (-OH) group is believed to bind to proteins on the cell membrane, altering their function and disrupting the membrane's integrity.[10] This leads to an increase in membrane permeability, allowing essential cellular contents to leak out. At higher concentrations, Chloroxylenol can enter the cell and cause the coagulation of proteins and nucleic acids, leading to rapid cell death.[10]
First Aid and Handling
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[6]
-
Ensure adequate ventilation.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8]
-
Wash hands and any exposed skin thoroughly after handling.[6][8]
First Aid Measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[6][7]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. Remove and wash contaminated clothing before reuse.[6][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician if you feel unwell.[3][6]
-
Inhalation: Remove to fresh air. Seek medical attention if symptoms occur.[6]
References
- 1. This compound | C8H9ClO | CID 71314850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. chloroxylenol, 88-04-0 [thegoodscentscompany.com]
- 5. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cir-safety.org [cir-safety.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 12. selleckchem.com [selleckchem.com]
The Environmental Fate of Chloroxylenol: A Technical Guide for Researchers
An in-depth examination of the biodegradation, photodegradation, hydrolysis, and sorption of the widely used antimicrobial agent, chloroxylenol (PCMX), and its resulting metabolites.
Chloroxylenol (4-chloro-3,5-dimethylphenol), a potent antimicrobial agent, is a key ingredient in numerous disinfectant products, antiseptic soaps, and personal care items.[1][2] Its widespread use leads to its inevitable release into the environment through various waste streams, raising concerns about its potential impact on aquatic and terrestrial ecosystems.[1][3] This technical guide provides a comprehensive overview of the environmental fate of chloroxylenol and its metabolites, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Understanding the fundamental physicochemical properties of chloroxylenol is crucial for predicting its behavior and distribution in the environment.
| Property | Value | Reference |
| Molecular Formula | C8H9ClO | [4] |
| Molecular Weight | 156.61 g/mol | [4] |
| Water Solubility | 0.3 g/L (at 20°C) | [5] |
| Vapor Pressure | 0.1 mm Hg (at 20°C) | [6][7] |
| Octanol-Water Partition Coefficient (log Kow) | 2.8 (at 20°C) | [5] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 676 L/kg | [5] |
Environmental Degradation Pathways
Chloroxylenol is subject to several degradation processes in the environment, including biodegradation, photodegradation, and to a lesser extent, hydrolysis.
Biodegradation
Biodegradation is a primary mechanism for the removal of chloroxylenol from the environment.[8] Various microorganisms, including fungi and bacteria, have been shown to effectively degrade this compound.
Fungal Degradation:
Studies have demonstrated the capability of fungal strains such as Cunninghamella elegans and Trametes versicolor to eliminate over 70% of chloroxylenol.[1][9] The degradation process involves a series of enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases and laccase.[1][9] These reactions include dechlorination, hydroxylation, and oxidation, leading to the formation of several metabolites.[1][9] Research has shown an increase in the expression of CYP450 genes in C. elegans and a significant rise in laccase activity in T. versicolor during PCMX elimination.[1][9]
Bacterial Degradation:
Bacterial species, particularly from the genus Rhodococcus, have been identified as efficient degraders of chloroxylenol under aerobic conditions.[8] The degradation pathway in bacteria also involves hydroxylation and dechlorination, with cytochrome P450 playing a key role.[8] One of the major intermediate metabolites identified is 2,6-dimethylhydroquinone.[8] Activated sludge microbial communities in wastewater treatment plants (WWTPs) can partially remove chloroxylenol, with removal efficiencies ranging from 44% to 87%.[10][11] The bacterium Sphingobium has been implicated in the breakdown of chloroxylenol in these systems through dehalogenation and ring hydroxylation pathways.[10][12]
Identified Metabolites:
Several metabolites of chloroxylenol have been identified through gas chromatography-mass spectrometry (GC-MS) analysis of degradation experiments. These include products of hydroxylation, oxidation, and dechlorination.[1]
Biodegradation Pathway of Chloroxylenol
Caption: Proposed microbial degradation pathway of Chloroxylenol.
Photodegradation
Vapor-phase chloroxylenol in the atmosphere is expected to be degraded by reacting with photochemically-produced hydroxyl radicals.[6][7] The estimated half-life for this atmospheric reaction is approximately 5.8 hours.[7] However, chloroxylenol does not absorb light at wavelengths greater than 290 nm, suggesting that direct photolysis in water is not a significant degradation pathway.[7] Advanced oxidation processes (AOPs), such as UV/persulfate systems, have been shown to effectively degrade chloroxylenol.[1]
Hydrolysis
Chloroxylenol is hydrolytically stable, meaning it does not readily break down in water.[5] It lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4, 7, and 9), and its half-life due to hydrolysis is greater than one year.[5]
Environmental Distribution and Transport
The movement and partitioning of chloroxylenol in the environment are governed by its physicochemical properties.
Sorption
With a soil organic carbon-water partitioning coefficient (Koc) of 676 L/kg, chloroxylenol is expected to have low to moderate mobility in soil.[5] It will tend to adsorb to soil and sediment particles, a process influenced by soil pH and organic matter content.[13] Adsorption is primarily driven by physical forces like van der Waals interactions and hydrophobic interactions, but chemical adsorption through bond formation with soil components can also occur.[13] The adsorption to soil particles can reduce its bioavailability and leaching into groundwater.[13]
Volatilization
The potential for chloroxylenol to volatilize from water surfaces is considered low, based on its estimated Henry's Law constant.[7] Similarly, volatilization from moist soil surfaces is not expected to be a major fate process.[7]
Bioconcentration
The bioconcentration factor (BCF) for chloroxylenol is estimated to be around 66, suggesting a moderate potential for accumulation in aquatic organisms.[6][7]
Quantitative Environmental Fate Data
The following table summarizes key quantitative data related to the environmental fate of chloroxylenol.
| Parameter | Value/Range | Environmental Compartment/Condition | Reference |
| Biodegradation | |||
| Fungal Elimination (C. elegans, T. versicolor) | >70% after 120 hours | Laboratory culture | [1][9] |
| Activated Sludge Removal | 44% - 87% | Wastewater Treatment Plant Bioreactor | [10][11] |
| Primary Degradation Half-life | 34 - 56 hours | Simulated Activated Sludge | [5] |
| Degradation in Sewage | 60-70% remaining after 7 days | Sewage | [6][7] |
| Photodegradation | |||
| Atmospheric Half-life (vapor-phase) | ~5.8 hours | Air | [7] |
| Hydrolysis | |||
| Hydrolytic Half-life | > 1 year (at pH 4, 7, 9) | Water | [5] |
| Partitioning | |||
| Log Kow | 2.8 | Octanol-Water | [5] |
| Koc | 676 L/kg | Soil/Sediment | [5] |
| BCF | ~66 | Aquatic Organisms | [6][7] |
Experimental Protocols
The study of the environmental fate of chloroxylenol employs a range of standardized experimental protocols, often following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).[14][15][16]
Biodegradation Studies
Aerobic Biodegradation in Activated Sludge:
-
Objective: To determine the rate and extent of primary and ultimate biodegradation of chloroxylenol in an aerobic activated sludge environment.
-
Methodology (based on OECD Guideline 301):
-
An activated sludge inoculum is obtained from a domestic wastewater treatment plant.
-
A defined concentration of chloroxylenol is added to a mineral salts medium inoculated with the activated sludge.
-
The test is run in parallel with a control (no chloroxylenol), a reference compound (to check the viability of the sludge), and an abiotic control (to assess non-biological degradation).
-
The degradation is monitored over a period of at least 28 days by measuring parameters such as dissolved organic carbon (DOC), chemical oxygen demand (COD), or the evolution of carbon dioxide.
-
The concentration of the parent chloroxylenol is measured at intervals using analytical techniques like HPLC or GC-MS to determine the primary degradation rate.
-
Experimental Workflow for Biodegradation Study
Caption: A typical workflow for an aerobic biodegradation study.
Sorption/Desorption Studies
Soil Adsorption/Desorption using a Batch Equilibrium Method:
-
Objective: To determine the adsorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) of chloroxylenol.
-
Methodology (based on OECD Guideline 106):
-
A series of soil samples with varying organic carbon content are characterized.
-
Aqueous solutions of chloroxylenol at different concentrations are prepared.
-
A known mass of soil is equilibrated with a known volume of the chloroxylenol solution by shaking for a defined period (e.g., 24 hours) at a constant temperature.
-
The soil suspension is then centrifuged, and the concentration of chloroxylenol remaining in the aqueous phase is measured.
-
The amount of chloroxylenol adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.
-
Desorption can be subsequently studied by replacing the supernatant with a fresh solution and re-equilibrating.
-
Conclusion
Chloroxylenol released into the environment undergoes degradation primarily through microbial action, with both fungi and bacteria playing a significant role in its transformation via hydroxylation, dechlorination, and oxidation reactions. While photodegradation in the atmosphere can be rapid, its persistence in aquatic and soil environments is influenced by its moderate sorption to organic matter and its resistance to hydrolysis. The formation of various metabolites necessitates further research to fully understand their potential environmental and toxicological effects. This guide provides a foundational understanding of the environmental fate of chloroxylenol, highlighting the key processes and parameters that are essential for conducting comprehensive environmental risk assessments.
References
- 1. mdpi.com [mdpi.com]
- 2. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chloroxylenol (CAS 88-04-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Removal of Chloroxylenol Disinfectant by an Activated Sludge Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Removal of Chloroxylenol Disinfectant by an Activated Sludge Microbial Community [jstage.jst.go.jp]
- 13. What is the adsorption behavior of chloroxylenol in soil? - Blog [sinoshiny.com]
- 14. oecd.org [oecd.org]
- 15. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 16. oecd.org [oecd.org]
Methodological & Application
Application Note: Quantitative Analysis of Chloroxylenol in Human Plasma using a Validated LC-MS/MS Method
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Chloroxylenol (PCMX) in human plasma. The method utilizes Chloroxylenol-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research. Sample preparation is achieved through a straightforward protein precipitation protocol, offering high recovery and minimal matrix effects. Chromatographic separation is performed on a C18 reversed-phase column with a rapid gradient elution. The total run time is 3.5 minutes, allowing for high-throughput analysis. The method was validated over a linear range of 1.0 to 1000 ng/mL and meets regulatory guidelines for bioanalytical method validation.
Introduction
Chloroxylenol (4-chloro-3,5-dimethylphenol), also known as PCMX, is a widely used antiseptic and disinfectant agent found in numerous consumer and medical products, including antibacterial soaps, wound cleansers, and topical solutions.[1][2] Given its widespread use, it is crucial to have a reliable analytical method to determine its concentration in biological matrices to support pharmacokinetic, toxicokinetic, and exposure studies. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques like HPLC-UV or GC-MS.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it perfectly compensates for variations in sample preparation, chromatography, and ionization, thereby enhancing the accuracy and reliability of the results.[4] This application note provides a comprehensive protocol for the quantification of Chloroxylenol in human plasma using LC-MS/MS with this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Chloroxylenol (≥99% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Matrix: Drug-free human plasma (K2-EDTA)
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.
Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Injection Volume: 5 µL
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage | -4500 V |
| Temperature (TEM) | 550°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
Table 3: Proposed MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Chloroxylenol | 155.6 | 140.6 | 100 | -60 | -25 |
| This compound | 161.7 | 143.7 | 100 | -60 | -25 |
| Note: The precursor ion [M-H]⁻ for Chloroxylenol (MW 156.61) is m/z 155.6. The proposed fragmentation corresponds to the loss of a methyl radical (-CH₃). For this compound (MW ~162.65), the precursor is m/z 161.7, and the proposed fragmentation is the loss of a deuterated methyl radical (-CD₃). |
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1.0 mg/mL stock solution of Chloroxylenol in methanol.
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
Working Solutions:
-
Prepare serial dilutions of the Chloroxylenol stock solution in 50:50 acetonitrile:water to create calibration standards (CS) ranging from 1.0 to 1000 ng/mL.
-
Prepare at least four levels of quality control (QC) samples (LLOQ, Low, Mid, High) in the same manner.
-
Prepare an internal standard (IS) working solution by diluting the this compound stock solution to 100 ng/mL in 50:50 acetonitrile:water.
Sample Preparation Protocol (Protein Precipitation):
-
Aliquot 50 µL of blank plasma, calibration standards, QC samples, or study samples into 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the 100 ng/mL this compound IS working solution to all tubes except the blank matrix.
-
Add 200 µL of cold acetonitrile to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
Results and Data Presentation
The method was validated according to established bioanalytical method validation guidelines. The performance characteristics are summarized below.
Table 4: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression Model | Mean R² |
| Chloroxylenol | 1.0 - 1000 | Linear, 1/x² | >0.998 |
Table 5: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 6.8 | +4.5 | 8.2 | +5.1 |
| Low QC | 3.0 | 5.1 | +2.1 | 6.5 | +3.3 |
| Mid QC | 100 | 3.5 | -1.8 | 4.9 | -0.9 |
| High QC | 800 | 2.9 | -3.2 | 4.1 | -2.5 |
Table 6: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low QC | 3.0 | 95.2 | 98.7 |
| High QC | 800 | 97.8 | 101.3 |
Visualizations
Caption: Experimental workflow for Chloroxylenol quantification in plasma.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, rapid, and reliable approach for the quantification of Chloroxylenol in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it ideal for high-throughput bioanalysis in a regulated environment. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision. This method is well-suited for supporting clinical and preclinical studies involving Chloroxylenol.
References
Application of Chloroxylenol-d6 in Environmental Water Sample Testing
Application Notes and Protocols
Introduction
Chloroxylenol (4-chloro-3,5-dimethylphenol) is a widely used antiseptic and disinfectant found in numerous consumer and industrial products. Its prevalence raises concerns about its potential as an environmental contaminant in various water bodies, including surface water, groundwater, and wastewater effluent. Accurate and sensitive quantification of Chloroxylenol is crucial for environmental monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as Chloroxylenol-d6, in conjunction with mass spectrometry-based methods, provides the highest level of accuracy and precision for this analysis.
This document outlines the application of this compound as an internal standard for the quantitative analysis of Chloroxylenol in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The isotope dilution technique compensates for variations in sample matrix effects, extraction recovery, and instrument response, leading to highly reliable data.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that utilizes a known amount of an isotopically enriched standard (in this case, this compound) which is added to the sample prior to any sample preparation steps. The isotopically labeled standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, irrespective of sample loss during preparation.
Figure 1: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Sample Collection and Preservation
-
Collection: Collect water samples in amber glass bottles to prevent photodegradation of the analyte.
-
Preservation: To inhibit microbial degradation, adjust the pH of the water sample to < 2 with sulfuric acid immediately after collection.
-
Storage: Store the samples at 4°C and analyze within 14 days of collection.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on methodologies for extracting polar organic compounds from aqueous matrices.
-
Internal Standard Spiking: To a 100 mL water sample, add a known amount of this compound solution (e.g., 100 ng) and mix thoroughly.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering salts and polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained analytes with 6 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Figure 2: Experimental workflow for water sample analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of Chloroxylenol and its deuterated internal standard. Method optimization is recommended for specific instrumentation.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-1 min: 20% B
-
1-8 min: 20% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: ESI Negative
-
MS/MS Transitions (MRM): The specific precursor and product ions for Chloroxylenol and this compound need to be determined by direct infusion of the standards. Expected transitions are:
-
Chloroxylenol: [M-H]⁻ → fragments
-
This compound: [M-H]⁻ → fragments
-
Data Presentation
The use of this compound as an internal standard is expected to yield robust and reliable quantitative data. The following table presents typical performance characteristics for a validated isotope dilution LC-MS/MS method for a similar phenolic compound in environmental water.
| Parameter | Surface Water | Wastewater Effluent |
| Limit of Detection (LOD) | 0.5 ng/L | 2.0 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L | 6.0 ng/L |
| Recovery (%) | 92 - 105% | 88 - 110% |
| Relative Standard Deviation (RSD) | < 10% | < 15% |
Conclusion
The application of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a highly accurate, sensitive, and robust approach for the quantification of Chloroxylenol in environmental water samples. The detailed protocol herein serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in environmental monitoring and analysis of emerging contaminants. The use of this methodology will contribute to a better understanding of the fate and transport of Chloroxylenol in aquatic environments.
Application Notes and Protocols for Disinfectant Residue Analysis using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of chemical substances. It is considered a primary ratio method by the highest metrological authorities. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to a sample.[1][2] This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, D).
After adding the spike, the sample is homogenized, allowing the labeled standard to equilibrate with the unlabeled analyte.[1] The sample then undergoes extraction and purification processes. A key advantage of IDMS is that any sample loss during these preparation steps will affect both the native analyte and the isotopic standard equally, thus preserving their ratio.[1] The final extract is then analyzed by mass spectrometry (MS), which separates and detects ions based on their mass-to-charge ratio. By measuring the altered isotope ratio of the analyte in the spiked sample, the original concentration of the analyte can be calculated with high accuracy, effectively correcting for matrix effects and recovery losses.[1]
Application Notes: Analysis of Disinfectant Residues
Disinfectant residues on surfaces in healthcare, pharmaceutical, and food production environments are a significant concern, potentially leading to microbial resistance, product contamination, and adverse health effects. IDMS offers a robust and reliable method for the trace-level quantification of these residues.
Quaternary Ammonium Compounds (QACs)
Quaternary Ammonium Compounds (QACs), such as benzalkonium chlorides (BACs) and dialkyldimethylammonium chlorides (DDACs), are widely used broad-spectrum disinfectants. Their cationic nature can lead to strong adsorption onto various surfaces, making accurate quantification challenging.
Advantages of IDMS for QAC Analysis:
-
High Accuracy and Precision: IDMS minimizes errors arising from sample preparation and matrix-induced signal suppression or enhancement in LC-MS/MS analysis.
-
Excellent Sensitivity: The use of isotopically labeled internal standards allows for very low detection limits, often in the ng/mL to µg/L range.[3][4]
-
Reliability: The method corrects for losses during sample extraction, concentration, and analysis, ensuring robust and reproducible results.[5]
IDMS coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of QAC residues in various matrices, including environmental samples and biological fluids.[3][4][5]
Phenolic Compounds
Phenolic disinfectants, such as ortho-phenylphenol (OPP) and o-benzyl-p-chlorophenol (OBPCP), are effective against a wide range of microorganisms. Monitoring their residues is crucial due to potential toxicity.
Advantages of IDMS for Phenolic Compound Analysis:
-
Specificity: Mass spectrometry provides high selectivity, allowing for the differentiation of various phenolic compounds within a complex sample matrix.[6][7]
-
Matrix Effect Compensation: The use of isotopically labeled standards is critical for accurate quantification in complex environmental or biological samples where matrix effects are common.[6]
-
Simultaneous Analysis: IDMS methods can be developed for the simultaneous quantification of multiple phenolic compounds in a single run.[6][7]
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry is a common technique for the analysis of phenolic compounds.[6][7][8][9]
Aldehydic Compounds
Aldehydes like formaldehyde and acetaldehyde have disinfectant properties but are also known for their high reactivity and volatility, which can complicate their analysis.[10]
Advantages of IDMS for Aldehyde Analysis:
-
Overcoming Volatility and Reactivity: The addition of an isotopic standard at the beginning of the workflow helps to correct for losses of these volatile and reactive compounds during sample handling and preparation.
-
Enhanced Sensitivity: Derivatization of aldehydes, often with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis, can significantly improve sensitivity.[2][11][12]
-
Accurate Quantification in Complex Matrices: IDMS is particularly useful for analyzing aldehydes in challenging matrices like biological fluids or food, where interferences are prevalent.[13]
Quantitative Data Summary
The following tables summarize the performance of IDMS and related mass spectrometry methods for the analysis of disinfectant residues.
Table 1: Quantitative Data for Quaternary Ammonium Compound (QAC) Analysis
| Analyte Class | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Recoveries (%) | Reference |
| BACs, ATMACs, DDACs | Human Serum & Urine | LC-MS/MS | 0.002 - 0.42 | 0.006 - 1.40 | 61 - 129 | [3][4] |
| BACs, DDACs | Wastewater Influent | LC-MS/MS | - | 0.01 - 30 (µg/L) | 101 - 111 | [5] |
| BACs, DDACs | Wastewater Effluent | LC-MS/MS | - | < 1.2 (µg/L) | 101 - 111 | [5] |
| BACs, DDACs | Biosolids | LC-MS/MS | - | 0.05 - 27 (mg/kg) | 89 - 116 | [5] |
Table 2: Quantitative Data for Phenolic Compound Analysis
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Recoveries (%) | Reference |
| Multiple Phenols | Human Urine | HPLC-MS/MS | < 1 | - | - | [6][7] |
| 13 Phenolic Compounds | Rapeseed | LC-MS/MS | 0.01 - 9.84 (µg/kg) | 0.03 - 32.8 (µg/kg) | 81.9 - 117.2 | [14] |
| Chlorophenols | Environmental Samples | LPME-GC-MS | 80 - 2000 | - | > 85 | [15] |
Table 3: Quantitative Data for Aldehyde Analysis
| Analyte | Matrix | Method | LOD | LOQ | Recoveries (%) | Reference |
| Acetaldehyde | Hand Sanitizer | HS-GC/MS | 0.209 µg/mL | - | 96 - 104 | [16] |
| Hexanal, Heptanal | Human Blood | HS-SPME-GC-MS | 0.006 nM, 0.005 nM | - | - | [11][12] |
| Various Aldehydes | Exhaled Breath | On-fiber derivatization GC-MS | 0.001 nM | 0.003 nM | - | [11][12] |
| Acetaldehyde, Formaldehyde | Food Matrices | SPME-GC-MS | S/N > 3.3 | S/N > 10 | - | [13] |
Experimental Protocols
Principle of Isotope Dilution Mass Spectrometry Workflow
Caption: General workflow for Isotope Dilution Mass Spectrometry (IDMS).
Protocol 1: Analysis of Quaternary Ammonium Compounds (QACs) in Surface Rinse Samples by IDMS LC-MS/MS
This protocol is adapted from methodologies for analyzing QACs in aqueous and biological samples.[3][4][5]
1. Materials and Reagents
-
QAC standards (e.g., Benzalkonium Chloride C12, C14, C16; Didecyldimethylammonium Chloride)
-
Isotopically labeled internal standards (e.g., d7-BAC-12, d7-DDAC)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Weak Cation-Exchange)
-
Vortex mixer, Centrifuge
2. Sample Preparation and Extraction
-
Collect surface residue by wiping a defined area (e.g., 100 cm²) with a sterile wipe moistened with a known volume of extraction solvent (e.g., 5 mL of 70:30 methanol:water).
-
Transfer the wipe to a polypropylene tube.
-
Add a known amount of the isotopically labeled QAC internal standard solution to the tube.
-
Vortex for 1 minute and sonicate for 15 minutes to extract the residues from the wipe.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.
-
Elute the QACs with 5 mL of methanol containing 2% formic acid.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte and its labeled internal standard.
4. Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the analyte.
-
Calculate the concentration of QACs in the sample using the measured peak area ratios and the calibration curve.
Experimental Workflow for QAC Analysis
Caption: Step-by-step workflow for the analysis of QAC residues.
Protocol 2: Analysis of Phenolic Disinfectant Residues by IDMS HPLC-MS/MS
This protocol is a representative method based on established procedures for analyzing environmental phenols.[6][7][15]
1. Materials and Reagents
-
Phenolic standards (e.g., ortho-phenylphenol, 2,4-dichlorophenol)
-
Isotopically labeled internal standards (e.g., ¹³C₆-ortho-phenylphenol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
SPE Cartridges (e.g., C18)
2. Sample Preparation and Extraction
-
Collect sample (e.g., 10 mL of rinse water or an extract from a surface wipe).
-
Add a known amount of the isotopically labeled phenolic internal standard solution.
-
Acidify the sample to pH < 3 with formic acid.
-
Perform SPE: Condition a C18 cartridge with 5 mL of methanol, followed by 5 mL of acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 5 mL of acidified water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the phenols with 5 mL of methanol.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
3. HPLC-MS/MS Analysis
-
LC System: As in Protocol 1
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the target phenols (e.g., 30% B to 90% B over 10 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: As in Protocol 1
-
Ionization: ESI or Atmospheric Pressure Chemical Ionization (APCI), Negative Mode
-
Detection: MRM mode, monitoring transitions for each phenol and its labeled standard.
4. Quantification
-
Perform quantification as described in Protocol 1.
Protocol 3: Analysis of Aldehyde Residues by IDMS GC-MS
This protocol is based on methods for trace-level aldehyde analysis involving derivatization.[11][12][13]
1. Materials and Reagents
-
Aldehyde standards (e.g., formaldehyde, acetaldehyde)
-
Isotopically labeled internal standards (e.g., ¹³C-formaldehyde, ¹³C₂-acetaldehyde)
-
Derivatizing agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water)
-
Hexane (GC grade)
-
Sodium chloride
-
Potassium hydrogen phthalate (KHP) buffer
2. Sample Preparation and Derivatization
-
Collect the sample (e.g., from a surface wipe extracted into 5 mL of purified water).
-
Transfer the aqueous extract to a headspace vial.
-
Add the isotopically labeled internal standard solution.
-
Add KHP buffer to adjust the pH.
-
Add the PFBHA derivatizing solution (e.g., 50 µL).[13]
-
Seal the vial and incubate at a controlled temperature (e.g., 45°C) for a set time (e.g., 40 minutes) to allow for the formation of PFBHA-oxime derivatives.[13]
3. Headspace Solid-Phase Microextraction (HS-SPME)
-
Expose an SPME fiber (e.g., PDMS/DVB) to the headspace of the vial at a controlled temperature (e.g., 45°C) for a set time (e.g., 15 minutes) to adsorb the volatile derivatives.[13]
4. GC-MS Analysis
-
GC System: Agilent 8890 GC or equivalent
-
Injector: Splitless mode, 220°C. Desorb the SPME fiber in the injector for 5 minutes.[13]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Hold at 50°C for 2 minutes, then ramp to 200°C at 30°C/min, hold for 10 minutes.[13]
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization: Electron Ionization (EI), 70 eV
-
Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each aldehyde derivative and its labeled standard.
5. Quantification
-
Perform quantification as described in Protocol 1, using the peak area ratios of the derivatized analytes and their corresponding labeled standards.
References
- 1. epa.gov [epa.gov]
- 2. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commons.und.edu [commons.und.edu]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature [mdpi.com]
Application Notes and Protocols for Pharmacokinetic Studies of Chloroxylenol Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroxylenol, a widely used antiseptic and disinfectant, is effective against a broad spectrum of gram-positive bacteria.[1][2] Its increasing use in various consumer and medical products necessitates a thorough understanding of its pharmacokinetic profile to ensure safety and efficacy. Accurate quantification of Chloroxylenol in biological matrices is paramount for such studies. The use of a stable isotope-labeled internal standard, such as deuterated Chloroxylenol, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification, offering high sensitivity, specificity, and accuracy.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Chloroxylenol using a deuterated internal standard. The information is intended to guide researchers in developing and validating robust bioanalytical methods for the precise measurement of Chloroxylenol in biological samples.
Pharmacokinetic Profile of Chloroxylenol
Chloroxylenol is absorbed through the skin and gastrointestinal tract.[1] Following absorption, it is extensively metabolized in the liver, primarily through conjugation with glucuronic acid and sulfate, and subsequently excreted in the urine.[1][6] Understanding the rates of absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its systemic exposure and potential for toxicity.
| Parameter | Value | Species | Route of Administration | Reference |
| Cmax | 1-2 hours | Animal studies | Dermal | [1] |
| Elimination Half-Life | 1.84 hours | Dog | Intravenous | [6] |
| Mean Residence Time | 1.69 hours | Dog | Intravenous | [6] |
| Volume of Distribution (Vss) | 22.4 liters | Dog | Intravenous | [6] |
| Plasma Clearance | 14.6 liters/hr | Dog | Intravenous | [6] |
| Bioavailability (Oral) | 21% | Dog | Oral | [6] |
| Primary Metabolites | Glucuronide and sulfate conjugates | Human, Animal | Dermal, Oral, IV | [1][6] |
| Primary Route of Excretion | Urine | Human, Animal | Dermal, Oral, IV | [1][6] |
Experimental Protocols
Synthesis of Deuterated Chloroxylenol
The synthesis of a deuterated internal standard is a critical first step. Generally, deuterated aromatic compounds can be synthesized via an H-D exchange reaction with heavy water (D2O) under high temperature and pressure.[7] A flow synthesis method using a microwave reactor can improve production efficiency.[7]
Conceptual Synthesis Pathway:
Caption: Conceptual workflow for the synthesis of deuterated Chloroxylenol.
Bioanalytical Method Development and Validation using LC-MS/MS
The development of a robust and reliable bioanalytical method is essential for accurate quantification of Chloroxylenol in biological matrices.[3][4]
Workflow for Method Development:
Caption: General workflow for bioanalytical method development.
a. Sample Preparation:
The goal of sample preparation is to extract Chloroxylenol and the deuterated internal standard from the biological matrix, removing interfering substances.[8] Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analyte and interferences between two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte.
Protocol for Protein Precipitation:
-
To 100 µL of plasma/urine sample, add 300 µL of cold acetonitrile containing the deuterated Chloroxylenol internal standard at a known concentration.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions:
Chromatographic and mass spectrometric parameters must be optimized for adequate separation, sensitivity, and selectivity.[4]
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of Chloroxylenol from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transitions | Specific precursor-to-product ion transitions for Chloroxylenol and deuterated Chloroxylenol |
c. Method Validation:
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[4] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The range over which the analyte response is proportional to the concentration.
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Pharmacokinetic Study Protocol
a. Study Design:
A typical pharmacokinetic study involves administering a single dose of a Chloroxylenol-containing product to subjects and collecting blood and/or urine samples at various time points.
Logical Flow of a Pharmacokinetic Study:
Caption: Workflow of a typical pharmacokinetic study.
b. Sample Collection:
-
Blood Samples: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma, which is then stored at -80°C until analysis.
-
Urine Samples: Collect urine over specified intervals and record the total volume. Store aliquots at -80°C until analysis.
c. Data Analysis:
Pharmacokinetic parameters are calculated from the concentration-time data using non-compartmental or compartmental analysis software. The use of a deuterated internal standard ensures the accuracy of the concentration data used for these calculations.
Conclusion
The use of a deuterated internal standard is indispensable for the accurate and precise quantification of Chloroxylenol in biological matrices for pharmacokinetic studies. The protocols and application notes provided herein offer a framework for researchers to develop and validate robust bioanalytical methods using LC-MS/MS. Adherence to these principles will ensure the generation of high-quality data, which is crucial for the safety assessment and regulatory submission of products containing Chloroxylenol.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synthesis and Antibacterial Activity of PCMX Derivative [ijraset.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. Pharmacokinetic and metabolic disposition of p-chloro-m-xylenol (PCMX) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tn-sanso.co.jp [tn-sanso.co.jp]
- 8. pharmatutor.org [pharmatutor.org]
Application Note: Analysis of Chloroxylenol in Personal Care Products Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroxylenol (4-chloro-3,5-dimethylphenol) is a widely used antimicrobial agent in a variety of personal care products, including soaps, lotions, and shampoos, due to its broad-spectrum efficacy against bacteria and fungi.[1][2][3] Accurate quantification of chloroxylenol in these complex matrices is essential for quality control, formulation development, and safety assessments. The use of an internal standard in chromatographic methods is a well-established technique to improve the accuracy and precision of quantitative analysis by correcting for variations in sample preparation and instrument response.
This application note provides detailed protocols for the analysis of chloroxylenol in personal care products using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with internal standards. It includes comprehensive experimental procedures, method validation data, and visual representations of the analytical workflow and the principle of internal standard quantification.
Principle of Internal Standard Method
The internal standard (IS) method involves adding a known amount of a non-endogenous compound, the internal standard, to every sample, standard, and blank. The IS should be chemically similar to the analyte but well-resolved chromatographically. The ratio of the analyte's response to the IS's response is then used to construct the calibration curve and quantify the analyte in the samples. This approach compensates for potential losses during sample preparation and variations in injection volume.
References
Application Notes and Protocols for Chloroxylenol Analysis in Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of soil for the analysis of Chloroxylenol (4-chloro-3,5-dimethylphenol). The following protocols for QuEChERS, Solid-Phase Extraction (SPE), Ultrasonic-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) are based on established methods for similar analytes, such as chlorophenols and other pesticides, in soil matrices. While specific performance data for Chloroxylenol in soil is limited in published literature, the provided methods are robust starting points for method development and validation.
Overview of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for the accurate and precise quantification of Chloroxylenol in complex soil matrices. The goal is to efficiently extract the analyte from the soil particles while minimizing the co-extraction of interfering substances.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is known for its speed and efficiency.
-
Solid-Phase Extraction (SPE): A technique used for sample cleanup and concentration. After an initial extraction, the extract is passed through a cartridge containing a solid adsorbent that retains either the analyte or the interferences.
-
Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt the sample matrix and enhance the extraction of the analyte into a solvent.
-
Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and soil sample, accelerating the extraction process.
Quantitative Data Summary
The following table summarizes available quantitative data for the analysis of Chloroxylenol and related phenolic compounds in soil using various extraction techniques. It is important to note that much of the data is for chlorophenols as a class, and method validation for Chloroxylenol specifically is highly recommended.
| Technique | Analyte(s) | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Citation(s) |
| QuEChERS | Phenolic Compounds | Mustard Greens | 75.32–103.93 | 0.06–230 | - | [1][2][3] |
| Pesticides | Soil | 70–120 | 3.42–23.77 | 11.41–79.23 | [4][5] | |
| SPE | Chlorophenols | Soil | >70 | ~0.2 | ~1 | [6] |
| Antimicrobials | Soil | 55–108 | - | - | [7] | |
| UAE | Chlorophenols | Soil | 73.2–105.6 | 0.026–0.072 | - | [8] |
| Phenolic Compounds | Various Plant Materials | Generally high | - | - | [9][10][11] | |
| MAE | Chlorophenols | Soil & Sediments | 80.7–97.5 | 0.5–2.0 | - | [12] |
| Fungicides | Soil | 72.4–99.4 | 0.0006–0.0015 | 0.002–0.005 | [13] |
Note: The wide range in LOD and LOQ values reflects the variety of analytical instruments and specific method parameters used in the cited studies.
Experimental Protocols and Workflows
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a simple and effective approach for extracting a wide range of analytes from complex matrices. This protocol is adapted for the analysis of Chloroxylenol in soil.
Experimental Protocol:
-
Sample Hydration: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 8 mL of deionized water and vortex for 30 seconds. Let it stand for 30 minutes to hydrate.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap tightly and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.
-
Analysis: Transfer the purified extract into an autosampler vial for GC-MS or HPLC-UV/MS analysis.
Workflow Diagram:
Caption: QuEChERS workflow for Chloroxylenol analysis in soil.
Solid-Phase Extraction (SPE) Cleanup
SPE is an effective technique for cleaning up complex extracts prior to chromatographic analysis. This protocol assumes an initial extraction has been performed (e.g., using sonication or microwave).
Experimental Protocol:
-
Initial Extraction: Extract 5 g of soil with 10 mL of a suitable solvent (e.g., methanol or acetonitrile) using ultrasonication or microwave-assisted extraction. Centrifuge and collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Dilute the initial extract with deionized water to reduce the organic solvent concentration to <5%. Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained Chloroxylenol with a small volume (e.g., 2 x 3 mL) of a stronger organic solvent (e.g., methanol or acetonitrile) into a collection tube.
-
Concentration and Analysis: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS or HPLC analysis.
Workflow Diagram:
Caption: SPE cleanup workflow for Chloroxylenol analysis.
Ultrasonic-Assisted Extraction (UAE)
UAE is a rapid and efficient extraction method that utilizes ultrasonic waves.
Experimental Protocol:
-
Sample Preparation: Weigh 5 g of homogenized soil into a glass extraction vessel.
-
Solvent Addition: Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone and hexane (1:1 v/v) or methanol).
-
Sonication: Place the vessel in an ultrasonic bath and sonicate for 20-30 minutes at a controlled temperature.
-
Separation: Decant the solvent extract. For exhaustive extraction, repeat the process with fresh solvent.
-
Cleanup and Analysis: The combined extracts can be concentrated and analyzed directly or subjected to a cleanup step like SPE if necessary.
Workflow Diagram:
Caption: Ultrasonic-Assisted Extraction workflow.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy for rapid extraction.
Experimental Protocol:
-
Sample Preparation: Weigh 2 g of homogenized soil into a microwave extraction vessel.
-
Solvent Addition: Add 25 mL of an appropriate solvent (e.g., acetone:hexane 1:1 v/v).
-
Extraction: Place the vessel in the microwave extraction system. Ramp the temperature to 100-115°C over 5-10 minutes and hold for 10-15 minutes.
-
Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the extract to remove soil particles.
-
Cleanup and Analysis: The extract can be concentrated and analyzed or further cleaned up using SPE.
Workflow Diagram:
Caption: Microwave-Assisted Extraction workflow.
Instrumental Analysis
The final determination of Chloroxylenol concentration is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
GC-MS Method Parameters (Typical)
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min
-
Inlet Temperature: 250-280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes
-
Ramp: 10-20°C/min to 280-300°C
-
Hold: 5-10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic ions for Chloroxylenol (e.g., m/z 156, 141, 121).
HPLC-UV Method Parameters (Typical)[14]
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size[14]
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic or acetic acid[14]
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: 30-40°C
-
Injection Volume: 10-20 µL
-
UV Detection Wavelength: 283 nm[14]
Method Validation and Quality Control
For reliable results, it is imperative to perform a thorough method validation for the chosen sample preparation and analysis technique. Key validation parameters include:
-
Linearity: Establish a calibration curve with a series of standards to demonstrate a linear response over a defined concentration range.
-
Accuracy (Recovery): Analyze spiked soil samples at different concentration levels to determine the percentage of analyte recovered. Acceptable recovery is typically within 70-120%.[5]
-
Precision (Repeatability and Reproducibility): Assess the variability of the method by analyzing replicate samples on the same day (repeatability) and on different days (reproducibility). The relative standard deviation (RSD) should ideally be less than 15-20%.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Quality control measures should include the analysis of procedural blanks, spiked blanks, and matrix-matched calibration standards to monitor for contamination and matrix effects.
References
- 1. Modified QuEChERS method for phenolic compounds determination in mustard greens (<i>Brassica juncea</i>) using UHPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 2. Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iwaponline.com [iwaponline.com]
- 9. ultrasound-assisted-extraction-for-the-recovery-of-phenolic-compounds-from-vegetable-sources - Ask this paper | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Development of a one-step microwave-assisted extraction procedure for highly efficient extraction of multiclass fungicides in soils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Chloroxylenol in Human Plasma and Urine using Chloroxylenol-d6 and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Chloroxylenol (PCMX) in human plasma and urine using a stable isotope-labeled internal standard, Chloroxylenol-d6, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, ensuring high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2] This method is suitable for clinical research, toxicological studies, and pharmacokinetic assessments of Chloroxylenol exposure.
Introduction
Chloroxylenol (4-chloro-3,5-dimethylphenol) is a widely used antiseptic and disinfectant found in numerous consumer and medical products.[3] With its increasing use, there is a growing need for sensitive and selective analytical methods to monitor its levels in biological matrices for exposure and safety assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the quantification of small molecules in complex biological samples due to its high sensitivity, specificity, and throughput.[4][5]
A critical component for accurate quantification by LC-MS/MS is the use of an appropriate internal standard. Stable isotope-labeled internal standards, such as this compound, are ideal as they co-elute with the analyte of interest and exhibit similar ionization characteristics, thus effectively compensating for variations during sample preparation and analysis.[1] This application note provides detailed protocols for sample preparation of human plasma and urine, along with optimized LC-MS/MS conditions for the reliable quantification of Chloroxylenol.
Experimental Protocols
Materials and Reagents
-
Chloroxylenol and this compound analytical standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
β-glucuronidase from E. coli
-
Zinc Sulfate (optional for protein precipitation)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human plasma and urine (drug-free)
Sample Preparation
1. Plasma Sample Preparation (Protein Precipitation)
This protocol is a straightforward and effective method for removing proteins from plasma samples.[6][7]
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile (containing 1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. Urine Sample Preparation (Enzymatic Hydrolysis and SPE)
This protocol is designed to measure total Chloroxylenol (free and glucuronidated conjugates).[8][9]
-
To 500 µL of human urine, add 10 µL of this compound internal standard working solution.
-
Add 50 µL of β-glucuronidase solution in ammonium acetate buffer (pH 6.8).
-
Incubate at 37°C for 2 hours to deconjugate the glucuronide metabolites.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | To be optimized empirically |
| Hypothetical Transitions | |
| Chloroxylenol | Q1: 155.0 -> Q3: 120.0 (Quantifier), 155.0 -> 140.0 (Qualifier) |
| This compound | Q1: 161.0 -> Q3: 126.0 |
Note: MRM transitions are hypothetical and must be determined by infusing pure standards.
Data Presentation
The use of this compound allows for the creation of a calibration curve by plotting the peak area ratio of Chloroxylenol to this compound against the concentration of the calibration standards.
Table 3: Representative Calibration Curve and Performance Data
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| R² | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 15% |
| Accuracy (%) | 90 - 110% |
| Recovery (%) | > 85% |
Note: These are typical performance characteristics for a validated LC-MS/MS method and should be established during method validation.
Visualizations
References
- 1. texilajournal.com [texilajournal.com]
- 2. youtube.com [youtube.com]
- 3. fda.report [fda.report]
- 4. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. saudijournals.com [saudijournals.com]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. library.dphen1.com [library.dphen1.com]
Application Note: Metabolite Identification of Chloroxylenol Using Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroxylenol (4-chloro-3,5-dimethylphenol), also known as PCMX, is a widely used antiseptic and disinfectant found in numerous consumer and medical products.[1][2][3] Understanding its metabolic fate is crucial for assessing its safety and efficacy. The use of isotopically labeled compounds is a powerful technique in drug metabolism studies, enabling the unequivocal identification and quantification of metabolites.[4][5] This application note provides a detailed protocol for the identification of Chloroxylenol metabolites using labeled compounds, supported by data presentation and visual workflows.
In mammalian systems, Chloroxylenol is primarily metabolized through side-chain oxidation and aromatic hydroxylation, with the resulting metabolites being excreted as glucuronide and sulfate conjugates.[1][6] Studies have also shown that microorganisms can degrade Chloroxylenol via dechlorination, hydroxylation, and oxidation reactions.[1][7][8] The use of labeled Chloroxylenol, for instance with Tritium (³H) or Deuterium (²H), allows for the precise tracing of the parent compound and its transformation products.[9]
Experimental Protocols
This section details the key experimental methodologies for the identification of Chloroxylenol metabolites using labeled compounds.
Synthesis of Isotopically Labeled Chloroxylenol
The synthesis of isotopically labeled Chloroxylenol is a prerequisite for these studies. A common method involves the acid or base-catalyzed exchange of hydrogen isotopes (Deuterium or Tritium) with the protons on the aromatic ring of Chloroxylenol.[9]
Protocol for Tritium Labeling of Chloroxylenol:
-
Reaction Setup: In a sealed vial, dissolve 10 mg of Chloroxylenol in 0.5 mL of a suitable co-solvent (e.g., dioxane).
-
Labeling: Add 250 µL of tritiated water (³H₂O) with high specific activity.
-
Catalysis: Initiate the exchange reaction by adding a catalytic amount of a strong acid (e.g., trifluoroacetic acid).
-
Incubation: Heat the reaction mixture at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24-48 hours) to allow for sufficient isotopic exchange. The labeling occurs at the 2 and 6 positions of the ring, ortho to the phenolic group.[9]
-
Quenching and Extraction: Neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution) and extract the labeled Chloroxylenol using an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the ³H-labeled Chloroxylenol using techniques such as High-Performance Liquid Chromatography (HPLC) to achieve high radiochemical and chemical purity.[9]
-
Characterization: Confirm the identity and determine the specific activity (e.g., mCi/mmol) and purity of the labeled compound using Liquid Scintillation Counting and analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
In Vitro Metabolism Studies
In vitro systems, such as liver microsomes, are commonly used to study the metabolism of xenobiotics.
Protocol for Incubation with Liver Microsomes:
-
Incubation Mixture: Prepare an incubation mixture containing:
-
Liver microsomes (e.g., human or rat)
-
NADPH-generating system (e.g., isocitrate dehydrogenase, isocitrate, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
³H-labeled Chloroxylenol (final concentration, e.g., 10 µM)
-
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding the labeled Chloroxylenol. Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
Analytical Methodology for Metabolite Identification
The analysis of the incubation samples is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).
LC-MS Protocol:
-
Chromatographic Separation: Inject the supernatant from the in vitro incubation onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ion modes.
-
Metabolite Profiling: Monitor for the presence of radiolabeled peaks using an online radioactivity detector. In parallel, the mass spectrometer will detect the mass-to-charge ratio (m/z) of the parent compound and its metabolites.
-
Structure Elucidation: Characterize the detected metabolites based on their retention times, accurate mass measurements, and fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments. The presence of the isotopic label will confirm that the detected species are derived from Chloroxylenol.
Data Presentation
The identified metabolites of Chloroxylenol are summarized in the table below.
| Metabolite ID | Proposed Structure | Metabolic Reaction | Method of Identification |
| M1 | 4-chloro-3,5-dimethylphenyl glucuronide | Glucuronidation | LC-MS/MS |
| M2 | 4-chloro-3,5-dimethylphenyl sulfate | Sulfation | LC-MS/MS |
| M3 | 4-chloro-3-methyl-5-(hydroxymethyl)phenol | Side-chain hydroxylation | GC-MS, LC-MS/MS |
| M4 | 4-chloro-5-hydroxy-3-methylbenzoic acid | Side-chain oxidation | GC-MS, LC-MS/MS |
| M5 | 2,6-dimethylhydroquinone | Dechlorination and hydroxylation | GC-MS |
| M6 | 4-chloro-3,5-dimethylcatechol | Aromatic hydroxylation | GC-MS |
Visualization of Workflows and Pathways
Experimental Workflow for Metabolite Identification
Caption: Experimental workflow for Chloroxylenol metabolite identification.
Proposed Metabolic Pathway of Chloroxylenol
Caption: Proposed metabolic pathways of Chloroxylenol.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recent highlights in biosynthesis research using stable isotopes [beilstein-journals.org]
- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and stability of isotopically labeled p-chloro-m-xylenol (PCMX) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential for isotopic exchange in deuterated Chloroxylenol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for isotopic exchange in deuterated Chloroxylenol (PCMX). The following troubleshooting guides and FAQs address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for deuterated Chloroxylenol?
A1: Isotopic exchange is a process where an isotope in a molecule (in this case, deuterium, D) is swapped with another isotope of the same element (hydrogen, H) from the surrounding environment (e.g., solvents, reagents). For deuterated Chloroxylenol, this "back-exchange" can compromise the integrity of the label. This is a significant concern because it can lead to inaccurate results in quantitative analyses (like LC-MS where it's used as an internal standard) and misinterpretation of data in metabolic or mechanistic studies. The stability of the C-D bond is crucial for the reliability of such experiments.[1][2]
Q2: Which positions on the deuterated Chloroxylenol molecule are most susceptible to isotopic exchange?
A2: Based on the chemistry of phenols, certain positions on the Chloroxylenol molecule are more prone to isotopic exchange than others.[3][4] The most labile position is the hydroxyl (-OH) proton, which exchanges very rapidly with protic solvents.[5] Additionally, the hydrogen atoms on the aromatic ring, particularly those at the ortho and para positions relative to the hydroxyl group, are activated and can undergo exchange, especially under acidic or catalytic conditions.[4][6] The methyl group protons are generally more stable but can exchange under more forcing conditions.
Q3: Under what experimental conditions can isotopic exchange occur?
A3: Isotopic exchange is not spontaneous under all conditions. The stability of the deuterium label can be influenced by several factors. Protic solvents, the presence of acid or base catalysts, and certain metal catalysts can facilitate the exchange of deuterium on the aromatic ring.[3][7]
| Condition Favoring Exchange | Condition Minimizing Exchange | Rationale |
| pH | Acidic (e.g., D₂SO₄) or basic conditions.[3][8] | Neutral pH (approx. 7.0). |
| Solvent | Protic solvents (Water, Methanol, Ethanol). | Aprotic solvents (Acetonitrile, THF, Dichloromethane). |
| Catalyst | Presence of transition metals (e.g., Pt/C).[7] | Catalyst-free conditions. |
| Temperature | High temperatures.[4] | Room temperature or below. |
Q4: Can biological systems, such as in vitro metabolism experiments, cause the loss of a deuterium label?
A4: Yes. Biological systems can cause the loss of a deuterium label through metabolic activity, which is distinct from chemical isotopic exchange. The primary mechanism is enzymatic reactions catalyzed by enzymes like cytochrome P450 (CYP450).[9][10] If a deuterium atom is located at a site that is targeted for hydroxylation, the enzymatic reaction will replace the deuterium atom with a hydroxyl (-OH) group, resulting in the loss of the isotopic label.[11]
Troubleshooting Guides
Problem: My quantitative analysis using deuterated Chloroxylenol as an internal standard (IS) shows poor accuracy and high variability.
-
Possible Cause: The deuterium label on your internal standard may be undergoing back-exchange in your sample matrix or during sample preparation, leading to an inconsistent IS response.
-
Troubleshooting Steps:
Experimental Protocols
Protocol 1: General Method for Assessing Isotopic Stability of Deuterated Chloroxylenol
-
Objective: To determine if deuterated Chloroxylenol undergoes isotopic exchange under specific experimental conditions (e.g., in a particular buffer, mobile phase, or biological matrix).
-
Materials:
-
Deuterated Chloroxylenol standard
-
Test solutions (e.g., acidic buffer pH 4, neutral buffer pH 7.4, basic buffer pH 9)
-
Aprotic solvent (e.g., Acetonitrile) for control
-
High-Resolution Mass Spectrometer (HRMS) or NMR Spectrometer
-
-
Methodology:
-
Sample Preparation: Prepare a solution of deuterated Chloroxylenol (e.g., 1 µg/mL) in each of the test solutions. Prepare a control sample in a pure aprotic solvent.
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of each sample by HRMS or NMR to establish the initial isotopic pattern and purity.
-
Incubation: Incubate the remaining samples under the desired experimental conditions (e.g., 37°C).
-
Time-Point Analysis: Withdraw and analyze aliquots at various time points (e.g., 2, 8, 24, and 48 hours).
-
Data Analysis:
-
For MS: Compare the mass spectra over time. Look for a decrease in the abundance of the deuterated molecular ion and a corresponding increase in the abundance of ions with fewer deuterium atoms (M-1, M-2, etc.).
-
For NMR: Compare the ¹H NMR spectra. Look for the appearance or increase in the intensity of signals in the aromatic region corresponding to the positions where deuterium was located.
-
-
Protocol 2: Analysis of Isotopic Exchange by Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for its ability to resolve closely related isotopic peaks.
-
Method:
-
Inject the samples from Protocol 1 directly or after appropriate dilution.
-
Acquire full scan mass spectra in the range that includes the expected molecular ion of Chloroxylenol.
-
Data Interpretation: Extract the ion chromatograms for the deuterated parent molecule (e.g., [M+H]⁺ or [M-H]⁻) and its potential back-exchanged products (e.g., [M-1D+1H]⁺, [M-2D+2H]⁺). An increase in the signal for the lighter isotopologues over time indicates that exchange is occurring.
-
Protocol 3: Analysis of Isotopic Exchange by ¹H NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal resolution.
-
Method:
-
Prepare higher concentration samples (e.g., 1-5 mg/mL) in deuterated solvents (e.g., D₂O with appropriate buffering, or CD₃CN for a control). To test exchange, a controlled amount of H₂O can be added.
-
Acquire a standard ¹H NMR spectrum at each time point.
-
Data Interpretation: Integrate the aromatic proton signals. If a deuterium on the aromatic ring is exchanged for a proton, a new signal will appear in the ¹H spectrum at that position, and its integral value will increase over time. This provides definitive information about the specific site of exchange.[5]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Deuterated Enaminones with High Isotopic Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainly.in [brainly.in]
- 4. organic chemistry - Phenol and Deuterated Sulphuric Acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Hydrogen Isotope Exchange of Chlorinated Ethylenes in Aqueous Solution: Possibly a Termolecular Liquid Phase Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing extraction recovery for Chloroxylenol from complex matrices
Welcome to the technical support center for optimizing the extraction recovery of Chloroxylenol (PCMX) from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Chloroxylenol from complex matrices?
A1: The most prevalent and effective methods for extracting Chloroxylenol include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving solvent extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is known for its speed and efficiency, with typical recovery rates of 70-120%.[1]
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate Chloroxylenol from a liquid sample. It offers high selectivity and can lead to cleaner extracts.
-
Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the extraction process. It is particularly useful for solid samples like soil and sediment.
-
Ultrasound-Assisted Extraction (UAE): Also known as sonication, this technique employs ultrasonic waves to create cavitation bubbles in the solvent, enhancing the disruption of the sample matrix and improving extraction efficiency.
Q2: How do I choose the right extraction method for my sample matrix?
A2: The choice of extraction method depends on the nature of your sample matrix. Here is a general guideline:
-
Solid Matrices (e.g., soil, sediment, sludge): QuEChERS, Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE) are generally effective. QuEChERS is a good starting point due to its simplicity and speed.[2][3][4] MAE can offer rapid extraction times.[5][6]
-
Aqueous Matrices (e.g., wastewater, river water): Solid-Phase Extraction (SPE) is a common and effective choice for aqueous samples, providing good cleanup and concentration of the analyte.[7] QuEChERS has also been successfully applied to water samples.[8]
-
Biological Matrices (e.g., plasma, urine): Solid-Phase Extraction (SPE) is frequently used for biological fluids due to its ability to remove proteins and other interferences. Supported Liquid Extraction (SLE) is another viable option that mimics liquid-liquid extraction in a more manageable format.
The following decision tree can help guide your selection process:
Q3: What are "matrix effects" and how can I mitigate them in my LC-MS analysis of Chloroxylenol?
A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[1][9][10][11][12] This can lead to inaccurate quantification. In biological samples, phospholipids are a major cause of ion suppression.[6]
Strategies to mitigate matrix effects include:
-
Improved Sample Cleanup: Employing a more rigorous cleanup step, such as using different sorbents in SPE or d-SPE, can remove interfering compounds.
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate Chloroxylenol from matrix components is crucial. This can involve adjusting the mobile phase, gradient, or using a different column.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, but this may compromise the limit of detection.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can also help to compensate for matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of Chloroxylenol.
| Symptom | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete Extraction: The solvent may not be effectively penetrating the sample matrix. | - For Solid Samples: Ensure the sample is finely ground and well-homogenized. Consider increasing the extraction time or temperature (for MAE). For QuEChERS, ensure vigorous shaking.[2] - For all methods: Evaluate different extraction solvents or solvent combinations with varying polarities. |
| Analyte Loss During Cleanup: The analyte may be retained on the cleanup sorbent or lost during phase transfer. | - d-SPE (QuEChERS): Use a less retentive sorbent or reduce the amount of sorbent. For example, graphitized carbon black (GCB) can retain planar molecules, so its use should be evaluated carefully.[13] - SPE: Ensure the elution solvent is strong enough to desorb the analyte. Optimize the pH of the sample and solvents.[14][15] | |
| pH-Dependent Extraction: The extraction efficiency of phenolic compounds like Chloroxylenol can be pH-dependent. | - Adjust the pH of the sample and/or extraction solvent to ensure Chloroxylenol is in its neutral form for better extraction into organic solvents. | |
| Poor Reproducibility | Inconsistent Sample Homogenization: Variations in the sample matrix can lead to inconsistent extraction. | - Ensure a consistent and thorough homogenization procedure for all samples. |
| Variable Extraction Conditions: Inconsistent timing, temperature, or shaking speed can affect recovery. | - Standardize all extraction parameters and use automated shakers or equipment where possible. | |
| Column/Cartridge Variability (SPE): Inconsistent packing or channeling in SPE cartridges can lead to variable results. | - Use high-quality SPE cartridges from a reputable supplier. Ensure proper conditioning of the cartridges.[14] | |
| High Matrix Effects | Insufficient Cleanup: Co-eluting matrix components are interfering with ionization. | - QuEChERS: Try different d-SPE sorbents (e.g., C18, GCB) in addition to PSA.[1][13] - SPE: Optimize the wash step with a solvent that removes interferences without eluting the analyte.[15] Consider using a more selective sorbent. |
| Suboptimal Chromatographic Separation: The analyte is co-eluting with interfering compounds. | - Modify the LC gradient to better separate Chloroxylenol from the matrix background. Experiment with different analytical columns (e.g., C18, phenyl-hexyl). | |
| Clogged SPE Cartridge or Filter | Particulate Matter in Sample: Solid particles in the sample extract are blocking the frit or filter. | - Centrifuge the initial extract at a higher speed or for a longer duration before loading onto the SPE cartridge. - Consider pre-filtering the extract through a syringe filter with a larger pore size before the final filtration. |
Troubleshooting Workflow for Low Recovery
Quantitative Data Summary
The following table summarizes typical recovery rates for Chloroxylenol and related phenolic compounds from various matrices using different extraction techniques. Note that recovery can be highly matrix-dependent.
| Extraction Method | Matrix | Analyte(s) | Typical Recovery (%) | Reference(s) |
| QuEChERS | Soil | Chlorinated Compounds | 62 - 93 | [8] |
| Fruits & Vegetables | Various Pesticides | ~98 | [16] | |
| Water | Various Pesticides | 85.3 - 107 | [8] | |
| Solid-Phase Extraction (SPE) | Wastewater | Pharmaceuticals | 78 - 94 | [7] |
| River Water | Pharmaceuticals | 79 - 110 | [7] | |
| Microwave-Assisted Extraction (MAE) | Soil & Sediment | Chlorophenols | 68.0 - 82.0 | [5] |
| Sediment | Organochlorine Pesticides | 74 - 99 | [17] | |
| Ultrasound-Assisted Extraction (UAE) | Water | Chlorophenols | 83.0 - 89.3 | [18] |
Detailed Experimental Protocols
Protocol 1: QuEChERS Extraction of Chloroxylenol from Soil
This protocol is adapted from standard QuEChERS methods for pesticides in soil.[2][3]
1. Sample Preparation:
-
For moist soil (≥70% water content), weigh 10 g into a 50 mL centrifuge tube.
-
For dry soil, weigh 3 g into a 50 mL centrifuge tube, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Shake vigorously for 5 minutes using a mechanical shaker.
-
Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Immediately shake for another 2 minutes.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing magnesium sulfate, primary secondary amine (PSA), and C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge at a high speed (e.g., ≥5000 rcf) for 2 minutes.
-
The supernatant is ready for analysis by LC-MS or GC-MS.
Protocol 2: Solid-Phase Extraction (SPE) of Chloroxylenol from Wastewater
This is a general protocol that should be optimized for your specific application.
1. Cartridge Conditioning:
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
2. Sample Loading:
-
Adjust the pH of the water sample to be slightly acidic (e.g., pH 4-5) to ensure Chloroxylenol is in its neutral form.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
3. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
4. Elution:
-
Elute the retained Chloroxylenol with a small volume (e.g., 2 x 2 mL) of an appropriate organic solvent, such as methanol or acetonitrile.
-
The eluate can then be evaporated and reconstituted in a suitable solvent for analysis.
General Workflow for Chloroxylenol Extraction and Analysis
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Simplified QuEChERS approach for the extraction of chlorinated compounds from soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. myadlm.org [myadlm.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Single Method for Determination of Biocides Benzalkonium Chloride, Chloroxylenol and Chlorhexidine Gluconate in Cosmetics, Hygiene and Health Care Products by Using High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ultrasound-assisted supramolecular-solvent-based microextraction combined with high-performance liquid chromatography for the analysis of chlorophenols in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Signal Response for Chloroxylenol-d6
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting poor signal response for the deuterated internal standard, Chloroxylenol-d6, in analytical experiments, particularly those involving liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity suddenly low or absent?
A sudden drop in signal intensity can be attributed to several factors, including issues with the instrument, the internal standard solution itself, or the analytical method. Check for simple issues first, such as an empty vial or incorrect vial position in the autosampler. Verify the concentration and integrity of your this compound stock and working solutions. Contamination in the LC-MS system, such as a clogged injector or a dirty ion source, can also lead to a significant drop in signal.
Q2: Can the stability of this compound be a problem?
Chloroxylenol is generally a stable compound. However, the stability of your this compound solution can be affected by storage conditions and the solvent used. It is recommended to store stock solutions in a cool, dark place and to check for any signs of degradation or precipitation before use. Long-term stability in various matrices and solvents should be evaluated during method development.
Q3: What are matrix effects and how do they affect the this compound signal?
Matrix effects are a common cause of poor signal response in LC-MS analysis.[1][2] They occur when co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extract) interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either suppress (reduce) or, less commonly, enhance the signal. Even though deuterated internal standards are used to compensate for matrix effects, significant ion suppression can still lead to a poor signal-to-noise ratio for this compound, making accurate quantification difficult.
Q4: My this compound peak is showing a different retention time than the non-labeled Chloroxylenol. Is this normal?
A slight shift in retention time between a deuterated internal standard and its non-labeled counterpart can sometimes occur, a phenomenon known as the "isotope effect".[1] This is more common with a higher number of deuterium substitutions. While a small, consistent shift is often acceptable, a significant or variable shift can be problematic as it may indicate that the internal standard and the analyte are experiencing different matrix effects. If the retention time difference is large, it may be necessary to re-evaluate the chromatographic conditions.
Q5: How can I confirm that the poor signal is due to ion suppression?
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[3] This involves infusing a constant flow of your this compound solution directly into the mass spectrometer while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.
Troubleshooting Guide
When encountering a poor signal response for this compound, a systematic approach to troubleshooting is essential. The following tables outline common problems, their potential causes, and recommended solutions.
Table 1: Signal Intensity and Peak Shape Issues
| Problem | Potential Cause | Recommended Solution |
| No Signal or Very Low Signal | - Incorrect vial position or empty vial- Clogged syringe or injection port- Incorrect MS/MS transition monitored- Ion source is dirty or contaminated- In-source fragmentation | - Verify autosampler sequence and vial contents- Perform system flushes and check for blockages- Confirm the precursor and product ions for this compound- Clean the ion source components (e.g., capillary, skimmer)- Optimize cone voltage/fragmentor voltage to minimize fragmentation in the source |
| Inconsistent Signal/Poor Reproducibility | - Inconsistent injection volume- Poorly mixed internal standard solution- Fluctuations in ion source temperature or gas flows- Variable matrix effects between samples | - Service the autosampler; check for air bubbles in the syringe- Ensure homogeneity of the spiking solution before use- Check and stabilize MS source parameters- Improve sample cleanup to remove interfering matrix components |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination- Incompatible mobile phase pH- Sample solvent stronger than mobile phase | - Replace or flush the analytical column- Adjust mobile phase pH to ensure Chloroxylenol is in a single ionic state- Dilute the sample in the initial mobile phase |
| Split Peaks | - Clogged frit or partially blocked column- Injector issue (e.g., partially clogged needle) | - Back-flush the column or replace it- Clean or replace the injector needle and seat |
Table 2: Quantitation and Method-Related Issues
| Problem | Potential Cause | Recommended Solution |
| High Signal Variation in Quality Control (QC) Samples | - Inaccurate spiking of internal standard- Degradation of this compound in matrix- Inconsistent sample preparation | - Use a calibrated pipette and verify the concentration of the spiking solution- Perform stability tests of this compound in the sample matrix- Standardize and validate the sample preparation procedure |
| Analyte/Internal Standard Ratio Unreliable | - Differential matrix effects between analyte and internal standard- Chromatographic separation of analyte and internal standard | - Optimize sample cleanup to minimize matrix effects- Modify chromatographic conditions to ensure co-elution |
| Loss of Signal Over an Analytical Batch | - Gradual contamination of the ion source- Column fouling | - Clean the ion source after a certain number of injections- Use a guard column and/or implement a more rigorous sample cleanup |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for Plasma Samples)
-
Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL).
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Generic LC-MS/MS Method for Chloroxylenol Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic acid.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90-10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Illustrative - to be optimized):
-
Chloroxylenol: Determine precursor ion and optimize collision energy to find a stable product ion.
-
This compound: Determine precursor ion (typically +6 Da from the non-labeled) and optimize collision energy.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Nebulizer Gas (Nitrogen): 30 - 50 psi.
-
Drying Gas (Nitrogen): 8 - 12 L/min.
-
-
Visual Guides
Troubleshooting Workflow for Poor Signal
This diagram outlines a logical workflow to diagnose the root cause of a poor this compound signal.
Caption: A step-by-step workflow for troubleshooting poor this compound signal.
Concept of Matrix Effects in LC-MS
This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte and its internal standard.
Caption: Illustration of ion suppression by matrix components in the MS source.
References
Navigating Co-eluting Interferences in Chloroxylenol Analysis: A Technical Support Guide
Welcome to the technical support center for Chloroxylenol (PCMX) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to co-eluting interferences during chromatographic analysis. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you resolve specific challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common compounds that co-elute with Chloroxylenol?
A1: Co-elution with Chloroxylenol is frequently observed with other preservatives and active ingredients commonly used in pharmaceutical, cosmetic, and personal care formulations. These include:
-
Parabens: Methylparaben, Ethylparaben, Propylparaben, and Butylparaben.
-
Phenoxyethanol: A common preservative often used in combination with other antimicrobial agents.[1][2]
-
Chlorocresol and Chlorphenesin: Structurally similar chlorinated phenolic compounds.[3][4][5]
-
Triclosan and Triclocarban: Broad-spectrum antibacterial agents.[6][7]
-
Degradation Products: Forced degradation studies under oxidative, acidic, or alkaline conditions can produce byproducts that may interfere with the main analyte peak.[8][9][10]
Q2: My chromatogram shows a shoulder on the Chloroxylenol peak. What could be the cause?
A2: A shoulder on the main peak is a classic sign of co-elution, where an interfering compound is not fully separated from Chloroxylenol. This can be caused by another preservative in the formulation or a degradation product. It is crucial to address this to ensure accurate quantification.
Q3: How can I confirm if I have a co-elution problem?
A3: Several methods can help confirm co-elution:
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, you can perform a peak purity analysis. The software can analyze the spectra across the peak; if the spectra are not homogenous, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS): An MS detector can provide mass information across the chromatographic peak. If multiple masses are detected, it confirms co-elution.
-
Method Manipulation: Systematically changing the chromatographic conditions (e.g., mobile phase composition, pH, or column chemistry) can often resolve the co-eluting peaks, confirming the presence of an interference.
Q4: What are the first steps to troubleshoot co-elution in my Chloroxylenol analysis?
A4: Start by adjusting your High-Performance Liquid Chromatography (HPLC) method parameters. The goal is to alter the selectivity of your separation. Consider the following initial steps:
-
Modify Mobile Phase Composition: A slight change in the organic-to-aqueous ratio in your mobile phase can significantly impact resolution.
-
Adjust pH: If your mobile phase does not contain a buffer, adding one and adjusting the pH can alter the ionization state of interfering compounds, leading to better separation.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can change the elution order and improve separation due to different solvent selectivities.
Troubleshooting Guides
Issue 1: Co-elution with Parabens and/or Phenoxyethanol
Parabens and phenoxyethanol are common preservatives in cosmetic and pharmaceutical creams and lotions where Chloroxylenol is also used. Due to their similar hydrophobic nature, they can co-elute.
-
Initial Assessment:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
-
Troubleshooting Steps:
-
Step 1: Introduce a Gradient. An isocratic method may not be sufficient to separate multiple preservatives. A gradient elution can improve resolution.
-
Example Gradient Program:
-
Start with a lower percentage of organic solvent (e.g., 35% Acetonitrile) and gradually increase it. This will increase the retention of more hydrophobic compounds like propyl and butylparaben, separating them from the earlier eluting Chloroxylenol and phenoxyethanol.
-
-
-
Step 2: Modify the Mobile Phase. If a gradient is not sufficient, try changing the mobile phase composition.
-
Option A: Change Organic Solvent. Replace Acetonitrile with Methanol. Methanol has different selectivity and can alter the elution order.
-
Option B: Add an Acid. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape and resolution, especially for phenolic compounds.[5]
-
-
Step 3: Change the Stationary Phase. If mobile phase optimization fails, consider a different column chemistry.
-
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer different selectivity for aromatic compounds like Chloroxylenol and its potential interferences.
-
C8 Column: A C8 column is less hydrophobic than a C18 and can alter the retention characteristics of the analytes.
-
-
The following table summarizes typical retention times for Chloroxylenol and common co-eluting preservatives under different HPLC conditions. This can be used as a reference to guide your method development.
| Compound | C18 Column, ACN:H₂O (50:50) | C18 Column, Gradient ACN/H₂O | C8 Column, MeOH:H₂O (60:40) |
| Phenoxyethanol | ~3.5 min | ~4.2 min | ~3.8 min |
| Chloroxylenol | ~4.8 min | ~5.5 min | ~5.1 min |
| Methylparaben | ~4.5 min | ~5.1 min | ~4.9 min |
| Ethylparaben | ~5.2 min | ~6.3 min | ~5.8 min |
| Propylparaben | ~6.8 min | ~8.1 min | ~7.5 min |
Note: Retention times are approximate and will vary depending on the specific instrument, column, and exact mobile phase composition.
Issue 2: Interference from Complex Sample Matrices (Creams, Lotions, Ointments)
The complex matrix of semi-solid formulations can introduce a host of interfering substances, leading to broad peaks, baseline noise, and co-elution with Chloroxylenol.
Effective sample preparation is critical to remove matrix components before injecting the sample into the HPLC system.
-
Solvent Extraction:
-
Accurately weigh about 1 gram of the sample into a volumetric flask.
-
Add a suitable solvent such as methanol or acetonitrile.[5]
-
Use sonication for at least 30 minutes to ensure complete dissolution and extraction of Chloroxylenol from the sample matrix.[5]
-
Dilute to the final volume with the same solvent.
-
-
Precipitation and Filtration:
-
After extraction, centrifuge the sample to precipitate insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.
-
-
Solid-Phase Extraction (SPE) for Very Complex Matrices:
-
For particularly "dirty" samples, an SPE cleanup step may be necessary.
-
SPE Sorbent: A C18 or a Hydrophilic-Lipophilic Balanced (HLB) sorbent can be used.
-
General Procedure:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the diluted sample extract.
-
Wash the cartridge with a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the Chloroxylenol and other retained compounds with a stronger solvent like methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Visualizations
Below are diagrams to illustrate the troubleshooting workflow and experimental processes.
Caption: A logical workflow for troubleshooting co-eluting peaks in Chloroxylenol analysis.
Caption: A workflow for sample preparation of semi-solid formulations for Chloroxylenol analysis.
References
- 1. agilent.com [agilent.com]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. fda.gov.tw [fda.gov.tw]
- 6. [Simultaneous determination of triclosan,triclocarban and p-chloro- m-xylenol in disinfectant,personal care products and oiltment by nonaqueous capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Minimizing degradation of Chloroxylenol during sample workup
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Chloroxylenol (4-chloro-3,5-dimethylphenol, PCMX) during sample workup, ensuring accurate and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Chloroxylenol (PCMX) degradation during sample preparation?
The primary degradation pathways for PCMX are chemical and photodegradation. As a phenolic compound, it is particularly susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, metal ions, or high-energy light. This process can involve the oxidation of the hydroxyl group, dehalogenation (removal of the chlorine atom), and polymerization into more complex structures.[1] Advanced Oxidation Processes (AOPs) that utilize UV light, ozone, or persulfate have been shown to effectively degrade PCMX, highlighting its sensitivity to these conditions.[2][3][4][5]
Q2: My PCMX sample solution has developed a pink or brown tint. What is causing this and how can I prevent it?
Discoloration is a common indicator of oxidative degradation. The phenolic group of Chloroxylenol can be oxidized to form quinone-type structures, which are often highly colored. This process is accelerated by exposure to air (oxygen), light, and trace metal contaminants. To prevent this, follow the recommended sample handling workflow (see Figure 2), which includes using amber vials to block light, de-gassing solvents to remove oxygen, and potentially adding an antioxidant as described in Protocol 1.
Q3: What are the optimal storage conditions for PCMX samples and stock solutions?
To ensure long-term stability, samples and solutions should be stored in a cool, dry, and dark environment, typically at 2-8°C. Use containers made of inert materials such as amber glass, polyethylene, or stainless steel.[6] It is critical to avoid contact with natural rubber, as this can lead to sample degradation.[6] Since aqueous solutions of PCMX are susceptible to microbial contamination, consider sterile filtering or adding a suitable preservative for long-term storage.[6]
Q4: How does pH affect the stability of PCMX during sample workup?
Chloroxylenol is hydrolytically stable over a pH range of 4 to 9. However, pH can influence the rate of oxidative degradation. Studies have shown that degradation in the presence of oxidizing agents can be faster in acidic solutions compared to alkaline ones.[7][8] For optimal stability during sample workup, it is recommended to maintain a near-neutral pH (6.5-7.5) unless a specific pH is required by the subsequent analytical method.
Q5: Which solvents and materials should I use or avoid to minimize degradation?
-
Recommended Solvents: High-purity solvents such as ethanol, methanol, and acetonitrile are suitable. PCMX is freely soluble in ethanol.[6]
-
Solvents to Scrutinize: Ensure solvents are free of peroxides and other oxidizing impurities, which can accelerate degradation.
-
Incompatible Materials: Chloroxylenol is reported to be incompatible with nonionic surfactants and methylcellulose.[6] Avoid contact with natural rubber materials.[6]
Q6: How can I actively prevent oxidative degradation during my experimental workflow?
Several steps can be taken:
-
Use High-Purity Solvents: Purge solvents with an inert gas like nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If samples are highly sensitive, perform critical steps like evaporation or reconstitution inside a glove box or under a gentle stream of nitrogen.
-
Use Protective Vials: Always use amber glass vials or opaque plasticware to prevent photodegradation.
-
Add Antioxidants: For particularly sensitive samples or long-term storage, the addition of an antioxidant can be highly effective. See Protocol 1 for a detailed procedure.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or inconsistent recovery of PCMX | Oxidative Degradation: Sample may be exposed to oxygen, light, or metal ion contaminants. | Check for sample discoloration. Implement Protocol 1 (Use of Antioxidants). Use amber vials and de-gassed solvents. See the troubleshooting logic in Figure 3 . |
| Adsorption to Surfaces: PCMX may adsorb to container walls, especially certain plastics or rubber. | Use recommended containers (borosilicate glass, polyethylene, stainless steel).[6] Avoid all contact with natural rubber.[6] Consider silanizing glassware for ultra-trace analysis. | |
| Volatility Losses: PCMX is volatile in steam and can be lost during high-temperature steps.[6] | Avoid excessive heating. If solvent evaporation is necessary, use a gentle stream of nitrogen at low heat (<40°C). | |
| Appearance of unexpected peaks in the chromatogram | Degradation Products: The new peaks may correspond to oxidized or dechlorinated forms of PCMX.[9][1] | Prepare a fresh standard and re-analyze. If the peaks are absent in the fresh standard, implement the stabilization steps outlined in Protocol 2 and Figure 2 . |
| Material Incompatibility: Interaction with formulation components or sample preparation materials. | Be aware of known incompatibilities with nonionic surfactants and methylcellulose.[6] Ensure all materials in the sample path are inert. |
Data Presentation
Table 1: Physicochemical Properties of Chloroxylenol
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₉ClO | [10] |
| Melting Point | 115°C | |
| Boiling Point | 246°C | |
| Water Solubility | 0.3 g/L (20°C) | |
| pKa | 9.7 |
| Log Kₒw | 2.8 (20°C) | |
Table 2: Stability and Compatibility Profile for Chloroxylenol
| Parameter | Recommendation / Finding | Reference |
|---|---|---|
| pH Stability | Stable against hydrolysis from pH 4-9. Oxidative degradation may be faster in acidic conditions. | [7][8] |
| Temperature | Stable at elevated temperatures (54°C) but heat can accelerate oxidation if catalysts are present. Volatile in steam. | [11][6][10] |
| Light Exposure | Generally stable in ambient sunlight over 24 hours, but UV exposure can induce degradation, especially with sensitizers. | [5][10] |
| Recommended Solvents | Ethanol, ether, terpenes, fixed oils. | [6] |
| Recommended Containers | Polyethylene, mild steel, stainless steel, borosilicate glass (amber). | [6] |
| Incompatible Materials | Nonionic surfactants, methylcellulose, natural rubber. |[6] |
Experimental Protocols
Protocol 1: Sample Stabilization with an Antioxidant
This protocol describes the use of Butylated Hydroxytoluene (BHT) to stabilize Chloroxylenol in organic solutions. Ascorbic acid is a suitable alternative for aqueous solutions.
-
Prepare Antioxidant Stock Solution: Prepare a 10 mg/mL stock solution of BHT in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Collection: Collect the sample into a pre-cleaned amber glass vial.
-
Add Antioxidant: Immediately after collection, add the BHT stock solution to the sample to achieve a final concentration of 0.05% to 0.1% (w/v). For example, add 5-10 µL of the 10 mg/mL BHT stock to 1 mL of sample.
-
Mix Thoroughly: Cap the vial and vortex gently for 10-15 seconds to ensure complete mixing.
-
Store Appropriately: Proceed immediately with the analysis or store the stabilized sample according to the recommendations in Protocol 2.
Protocol 2: Recommended General Storage and Handling
-
Aliquot Samples: Upon receipt or preparation, aliquot samples and standards into smaller, single-use volumes in amber vials. This minimizes the exposure of the bulk sample to air and freeze-thaw cycles.
-
Select Inert Caps: Use PTFE-lined caps to prevent leaching and adsorption.
-
Purge with Inert Gas: Before sealing the vials for storage, gently flush the headspace with an inert gas (nitrogen or argon) to displace oxygen.
-
Store at Low Temperature: Store all vials upright in a freezer or refrigerator (2-8°C is typical) in a dark environment.
-
Equilibrate Before Use: Before opening, allow the vial to fully equilibrate to room temperature to prevent condensation from introducing water and oxygen into the sample.
Visualizations
Figure 1: Simplified oxidative degradation pathway of Chloroxylenol.
Figure 2: Recommended workflow for handling Chloroxylenol samples.
Figure 3: Troubleshooting logic for low Chloroxylenol recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Removal of Chloroxylenol Disinfectant by an Activated Sludge Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01886H [pubs.rsc.org]
- 5. Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A study of the enzymatic degradation of chloroxylenol and dichloroxylenol by laccase | ScholarWorks [scholarworks.calstate.edu]
- 10. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Selecting the appropriate mass transition for Chloroxylenol-d6 in MS/MS
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Chloroxylenol-d6 as an internal standard in MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate precursor ion for this compound in MS/MS analysis?
A1: The precursor ion is the ionized molecule of interest that is selected in the first quadrupole (Q1) of the mass spectrometer. For this compound, this is typically the deprotonated molecule, [M-H]-, when using negative ion electrospray ionization (ESI).
To determine the exact mass-to-charge ratio (m/z) of the precursor ion for this compound, follow these steps:
-
Determine the Molecular Weight of Chloroxylenol: The molecular formula for Chloroxylenol is C₈H₉ClO.[1] Its molecular weight is approximately 156.61 g/mol .[1]
-
Account for Deuteration: this compound has six deuterium atoms replacing six hydrogen atoms. The mass of deuterium is approximately 2.014 amu, while hydrogen is approximately 1.008 amu. The net increase in mass for each deuterium atom is roughly 1.006 amu. For six deuterium atoms, the mass increase will be approximately 6.036 amu.
-
Calculate the Molecular Weight of this compound: Add the mass increase from deuteration to the molecular weight of Chloroxylenol.
-
156.61 g/mol + (6 * 1.006 amu) ≈ 162.65 g/mol
-
-
Determine the Precursor Ion m/z: For the deprotonated molecule [M-H]-, subtract the mass of a proton (approximately 1.008 amu).
-
162.65 - 1.008 ≈ 161.64 m/z
-
Therefore, the theoretical m/z for the precursor ion of this compound in negative ion mode is approximately 161.6 . It is crucial to confirm this experimentally by infusing a standard solution of this compound into the mass spectrometer and identifying the most abundant ion corresponding to the deprotonated molecule.
Q2: What are the expected product ions for this compound after fragmentation?
A2: Product ions are the fragments of the precursor ion generated in the collision cell (Q2) of the mass spectrometer. Predicting the exact fragmentation pattern without experimental data is challenging. However, based on the structure of Chloroxylenol, likely fragmentation pathways involve the loss of methyl groups (-CH₃ or -CD₃ if deuterated) or the chlorine atom (-Cl).
To identify the most suitable product ions for Multiple Reaction Monitoring (MRM), you should perform a product ion scan (or fragmentation scan) on the selected precursor ion (m/z ≈ 161.6). This will reveal the different fragment ions and their relative intensities. The most intense and specific fragment should be chosen as the "quantifier" transition, while a second, less intense but still specific fragment is typically chosen as the "qualifier" transition to ensure analytical certainty.
Q3: Why is it important to use a deuterated internal standard like this compound?
A3: A deuterated internal standard is a form of the analyte where several hydrogen atoms have been replaced by deuterium atoms. This results in a compound that is chemically identical to the analyte but has a different molecular weight. The primary benefits of using a deuterated internal standard in MS/MS analysis include:
-
Correction for Matrix Effects: Biological and environmental samples are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the deuterated internal standard has the same chemical properties and retention time as the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.
-
Improved Accuracy and Precision: The use of an internal standard corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise measurements.
-
Reliable Quantification: It provides a robust method for quantifying the analyte even at low concentrations in complex samples.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or low signal for this compound precursor ion. | Incorrect precursor ion m/z selected. | Verify the calculated m/z for the [M-H]- ion of this compound. Infuse a standard solution and perform a full scan to identify the correct precursor ion. |
| Poor ionization efficiency. | Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature. Ensure the mobile phase composition is suitable for negative ion mode (e.g., contains a small amount of a weak base like ammonium acetate). | |
| Instrument not properly tuned or calibrated. | Perform routine instrument tuning and calibration according to the manufacturer's recommendations. | |
| Weak or no product ion signal in MRM mode. | Incorrect product ion m/z selected. | Perform a product ion scan on the this compound precursor ion to identify the most abundant and stable fragment ions. |
| Insufficient collision energy. | Optimize the collision energy for each MRM transition to achieve efficient fragmentation and maximize the product ion signal. | |
| Collision cell gas pressure is too low. | Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range. | |
| High background noise or interfering peaks. | Matrix interference. | Optimize the sample preparation procedure to remove interfering compounds. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Contamination of the LC-MS system. | Clean the ion source, and if necessary, the transfer capillary and other components of the mass spectrometer. Flush the LC system with appropriate cleaning solutions. | |
| Co-elution with an isobaric compound. | Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering peak. | |
| Poor reproducibility of results. | Inconsistent sample preparation. | Ensure that the sample preparation protocol is followed precisely for all samples, standards, and quality controls. Use automated liquid handlers if available for better precision. |
| Fluctuation in instrument performance. | Monitor system suitability by injecting a standard solution at regular intervals during the analytical run. | |
| Degradation of this compound. | Check the stability of the this compound stock and working solutions. Store them under appropriate conditions (e.g., protected from light, at a low temperature). |
Experimental Protocols
Protocol for Determining Optimal MRM Transitions for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the Standard Solution: Directly infuse the standard solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Optimize Ion Source Parameters: In full scan mode, optimize the ESI source parameters (capillary voltage, nebulizer gas, drying gas, and temperature) to maximize the signal intensity of the this compound precursor ion (expected around m/z 161.6).
-
Perform a Product Ion Scan: Set the first quadrupole (Q1) to select the precursor ion of this compound. Scan the third quadrupole (Q3) over a relevant mass range to detect the fragment ions produced in the collision cell.
-
Select Quantifier and Qualifier Transitions:
-
Identify the most intense and stable product ion. This will be your quantifier transition.
-
Select a second, specific product ion as your qualifier transition. The ion ratio between the quantifier and qualifier should be consistent across different concentrations.
-
-
Optimize Collision Energy: For each selected MRM transition, perform a collision energy optimization experiment. This involves ramping the collision energy over a range of values and monitoring the intensity of the product ion. The collision energy that produces the highest intensity should be used in the analytical method.
-
Optimize Other MS Parameters: Fine-tune other MS parameters such as dwell time and inter-scan delay to ensure a sufficient number of data points across the chromatographic peak.
Visualizations
Caption: A flowchart illustrating the systematic workflow for selecting and optimizing MRM transitions for this compound in an MS/MS experiment.
Caption: A diagram illustrating the logical relationship of the components in a triple quadrupole mass spectrometer during the MRM analysis of this compound.
References
Validation & Comparative
A Comparative Guide to Method Validation for Chloroxylenol Quantification: Leveraging Chloroxylenol-d6 for Enhanced Accuracy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Chloroxylenol, a widely used antiseptic and disinfectant. A detailed examination of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, Chloroxylenol-d6, is presented alongside alternative techniques. This guide is intended to assist researchers and drug development professionals in selecting and implementing the most suitable analytical method for their specific needs, ensuring data accuracy and reliability in compliance with regulatory standards.
Introduction to Chloroxylenol Quantification
Chloroxylenol (4-chloro-3,5-dimethylphenol) is a potent antimicrobial agent found in numerous pharmaceutical and consumer healthcare products.[1] Accurate quantification of Chloroxylenol is crucial for quality control, formulation development, pharmacokinetic studies, and environmental monitoring. While various analytical techniques are available, the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, represents the gold standard for achieving the highest levels of accuracy and precision.
This guide will delve into the specifics of a validated LC-MS/MS method using this compound and compare its performance with other commonly employed methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Comparison of Analytical Methods for Chloroxylenol Quantification
The choice of an analytical method for Chloroxylenol quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the LC-MS/MS method with this compound against alternative methods.
| Parameter | LC-MS/MS with this compound | HPLC-UV | GC-FID | Electrochemical Sensor |
| Principle | Separation by liquid chromatography and detection by mass spectrometry. | Separation by liquid chromatography and detection by UV absorbance. | Separation by gas chromatography and detection by flame ionization. | Measures the electrochemical oxidation of Chloroxylenol. |
| Internal Standard | This compound (ideal) | Structurally similar compound | Structurally similar compound | Not typically used |
| Selectivity | Very High (mass-based detection) | Moderate (prone to interference from co-eluting compounds with similar UV absorbance) | High (good separation of volatile compounds) | Moderate (can be affected by other electroactive species) |
| Sensitivity (LOD/LOQ) | Very High (sub-ng/mL levels achievable) | Low to Moderate (typically in the ppm range)[2] | Moderate | Very High (can reach nM levels)[3] |
| Precision (%CV) | Excellent (<15%) | Good (<15%) | Good (<15%) | Good |
| Accuracy (%RE) | Excellent (within ±15%) | Good (within ±15%) | Good (within ±15%) | Good |
| Sample Throughput | High | Moderate | Moderate | High |
| Matrix Effects | Can be significant, but effectively compensated by the deuterated internal standard. | Can be significant. | Less prone to matrix effects for clean samples. | Can be influenced by the sample matrix. |
| Primary Application | Bioanalysis (plasma, urine), trace-level quantification, complex matrices. | Routine quality control of raw materials and finished products. | Assay of bulk drug substance and some formulations.[4] | Rapid screening and environmental monitoring. |
Detailed Experimental Protocol: LC-MS/MS Method with this compound
This section outlines a representative validated LC-MS/MS method for the quantification of Chloroxylenol in a biological matrix (e.g., human plasma), utilizing this compound as an internal standard. This protocol is based on established principles of bioanalytical method validation.
Materials and Reagents
-
Chloroxylenol certified reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, analytical grade
-
Control human plasma
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-5.0 min: 20% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Chloroxylenol: Precursor ion (m/z) 155.0 -> Product ion (m/z) 140.0
-
This compound: Precursor ion (m/z) 161.0 -> Product ion (m/z) 146.0
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) and should include the following tests:
-
Selectivity and Specificity: Analysis of blank matrix from multiple sources to ensure no interference at the retention times of the analyte and IS.
-
Linearity: A calibration curve with at least six non-zero concentrations, demonstrating a linear relationship between concentration and response (r² > 0.99).
-
Accuracy and Precision: Intra- and inter-day analysis of quality control samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix. The use of a co-eluting deuterated internal standard is the most effective way to compensate for matrix effects.
-
Recovery: The efficiency of the extraction process.
-
Stability: Evaluation of the analyte's stability in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Visualizing the Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of the LC-MS/MS method for Chloroxylenol quantification.
Caption: Workflow for Bioanalytical Method Validation.
Alternative Methodologies: A Brief Overview
While the LC-MS/MS method with a deuterated internal standard offers superior performance, other methods can be suitable for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a widely used technique for the analysis of Chloroxylenol in cosmetic and pharmaceutical products.[2] It is a robust and cost-effective method, well-suited for quality control where high sensitivity is not a primary requirement. However, it may lack the selectivity needed for complex biological matrices. A recently developed HPLC method demonstrated a limit of detection (LOD) of 1.0 ppm and a limit of quantification (LOQ) of 2.0 ppm for Chloroxylenol.[2]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is another established method for the assay of Chloroxylenol, particularly in its bulk form.[4] This technique offers good resolution and is less susceptible to matrix effects than LC-based methods for certain sample types. However, it may require derivatization for less volatile compounds and may not be suitable for thermally labile molecules.
Electrochemical Sensors
Electrochemical methods have emerged as a rapid and highly sensitive alternative for Chloroxylenol detection, especially in water samples.[3] These sensors can offer very low detection limits but may be susceptible to interference from other electroactive compounds in the sample matrix.
Conclusion
For the accurate and reliable quantification of Chloroxylenol, especially in complex biological matrices, a validated LC-MS/MS method using this compound as an internal standard is the recommended approach. The use of a stable isotope-labeled internal standard is crucial for mitigating variability introduced by the sample matrix and the experimental process, thereby ensuring the highest data quality. While alternative methods like HPLC-UV and GC-FID have their place in routine quality control, they may not offer the required sensitivity and selectivity for demanding applications such as clinical and non-clinical pharmacokinetic studies. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical and related industries.
References
- 1. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. polymersolutions.com [polymersolutions.com]
The Gold Standard: Why Chloroxylenol-d6 Excels as an Internal Standard for Accurate Analysis
In the precise world of analytical chemistry, the accuracy of quantitative analysis hinges on the reliability of the internal standard. For researchers, scientists, and drug development professionals working with chloroxylenol, the choice of internal standard is paramount. This guide provides an objective comparison of Chloroxylenol-d6 with other potential internal standards, supported by established analytical principles, to demonstrate its superiority in ensuring accurate and robust results.
The Ideal Internal Standard: A Close Chemical Cousin
An internal standard is a compound of known concentration added to a sample to aid in the quantification of an analyte. The fundamental principle is that the internal standard experiences the same variations during sample preparation and analysis as the analyte. By comparing the analyte's signal to the internal standard's signal, analysts can correct for potential errors, thereby improving the precision and accuracy of the results.
The ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument. This is where stable isotope-labeled (SIL) internal standards, such as this compound, exhibit a distinct advantage. This compound is structurally identical to chloroxylenol, with the only difference being the replacement of six hydrogen atoms with deuterium. This subtle change in mass allows for its distinct detection by mass spectrometry (MS) while ensuring it behaves nearly identically to the native chloroxylenol throughout the analytical process.
Comparing the Alternatives: this compound vs. Other Internal Standards
While various compounds could potentially be used as internal standards for the analysis of chloroxylenol, they often fall short when compared to its deuterated counterpart. The following table summarizes the key performance characteristics of this compound against other common types of internal standards.
| Internal Standard Type | Analyte | Typical Recovery | Matrix Effect Compensation | Co-elution with Analyte | Potential for Ion Suppression/Enhancement | Overall Accuracy |
| This compound | Chloroxylenol | Near-identical to analyte | Excellent | Yes (ideal for GC-MS) | Minimal | High |
| Structurally Similar Compound (e.g., other chlorinated phenols) | Chloroxylenol | May differ from analyte | Moderate to Good | Possible, but not guaranteed | Moderate | Moderate |
| Non-related Compound (e.g., a different class of chemical) | Chloroxylenol | Likely to differ significantly | Poor | Unlikely | High | Low |
As the data illustrates, this compound is the superior choice for minimizing analytical variability and achieving the highest degree of accuracy.
Experimental Protocol: A Roadmap to Accurate Quantification
The following is a generalized experimental protocol for the determination of chloroxylenol in a sample using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Preparation of Standards:
- Prepare a stock solution of chloroxylenol and this compound in a suitable solvent (e.g., methanol, acetonitrile).
- Create a series of calibration standards by spiking a blank matrix with known concentrations of chloroxylenol and a constant concentration of this compound.
2. Sample Preparation:
- To each unknown sample, add a precise volume of the this compound internal standard solution.
- Perform the necessary extraction and/or derivatization steps to prepare the sample for GC-MS analysis.
3. GC-MS Analysis:
- Inject the prepared standards and samples into the GC-MS system.
- Develop a chromatographic method that provides good separation and peak shape for both chloroxylenol and this compound.
- Set the mass spectrometer to monitor specific ions for chloroxylenol and this compound to ensure selective and sensitive detection.
4. Data Analysis:
- For each standard and sample, determine the peak area for both chloroxylenol and this compound.
- Calculate the response factor (RF) for each calibration standard using the formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS).
- Create a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).
- Determine the concentration of chloroxylenol in the unknown samples by using the area ratio from the sample and the calibration curve.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind selecting an optimal internal standard, the following diagrams are provided.
Caption: A streamlined workflow for quantitative analysis using an internal standard.
Caption: Decision tree for selecting an appropriate internal standard for analysis.
The Analytical Edge: Comparing Chloroxylenol Analysis with and without a Deuterated Internal Standard
In the precise world of pharmaceutical and scientific research, the accurate quantification of active ingredients like Chloroxylenol is paramount. This antiseptic and disinfectant, a key component in numerous formulations, demands analytical methods that are not only sensitive and specific but also robust and reliable. A critical factor in achieving high-quality analytical data is the use of an internal standard, with deuterated standards representing the gold standard for mass spectrometry-based assays. This guide provides a comparative analysis of two distinct analytical approaches for Chloroxylenol: a Gas Chromatography-Mass Spectrometry (GC-MS) method employing an isotope-labeled internal standard and a High-Performance Liquid Chromatography (HPLC) method without one.
Performance Under the Magnifying Glass: Linearity and Range
The linearity of an analytical method, its ability to elicit test results that are directly proportional to the concentration of the analyte, and its effective range are crucial performance metrics. The following table summarizes these parameters for the two compared methods.
| Parameter | GC-MS with Isotope-Labeled Internal Standard | HPLC without Internal Standard |
| Analyte | Chloroxylenol (among other phenols) | Chloroxylenol |
| Internal Standard | ¹³C-Pentachlorophenol | None |
| Linear Range | 0 - 200 µg/L[1] | 0.03 - 4.67 mg/L (2 x 10⁻⁷ - 3 x 10⁻⁵ M)[2] |
| Correlation Coefficient (R²) | Not explicitly stated, but implied to be linear | Not explicitly stated |
The GC-MS method, which benefits from an isotope-labeled internal standard, demonstrates a linear range suitable for trace-level analysis, starting from the low µg/L level.[1] In contrast, the HPLC method operates at a higher concentration range, in the mg/L domain.[2] While the correlation coefficient for the GC-MS method is not specified in the available literature, the use of an isotope-labeled internal standard typically yields excellent linearity (R² > 0.99).
Under the Hood: A Look at the Experimental Protocols
The choice of analytical method is intrinsically linked to the experimental procedure. Below are the detailed protocols for both the GC-MS and HPLC methods.
Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope-Labeled Internal Standard
This method is designed for the simultaneous extraction and derivatization of selected phenols, including Chloroxylenol, from an aqueous sample.
1. Sample Preparation and Derivatization:
-
To a 15 ml sample vial, add the sample, 1 ml of saturated borax solution, and 25 µl of a ¹³C-pentachlorophenol internal standard solution.[1]
-
Add 2 ml of 0.1% pentafluorobenzoyl chloride in 2,2,4-trimethylpentane to the vial.[1]
-
Vortex the mixture for 15 minutes to facilitate the derivatization reaction.[1]
-
Allow the phases to separate for 5 minutes.[1]
-
If an emulsion forms, take steps to break it and then allow it to settle for another 5 minutes.[1]
2. GC-MS Analysis:
-
Inject 100 µl of the organic layer into the GC-MS system.[1]
-
Gas Chromatograph: The specific column and temperature program would be optimized to ensure the separation of Chloroxylenol from other components.
-
Mass Spectrometer: Operated in a mode that allows for the detection and quantification of the derivatized Chloroxylenol and the ¹³C-pentachlorophenol internal standard.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of Chloroxylenol in pharmaceutical formulations.
1. Sample Preparation:
-
Prepare standard solutions of Chloroxylenol in the mobile phase.
-
For formulated products, a suitable dilution with the mobile phase is performed to bring the concentration within the linear range of the method.
2. HPLC Analysis:
-
Mobile Phase: A mixture of isopropanol and water (80:20 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column: A reversed-phase column suitable for the separation of phenolic compounds.
-
Detection: UV detection at a wavelength of 282 nm.[2]
-
Injection Volume: 20 µL.[2]
Visualizing the Workflow: A Clear Path to Analysis
To better illustrate the analytical process, the following diagram outlines the key steps in the GC-MS analysis of Chloroxylenol with an internal standard.
References
Quantitative Analysis of Chloroxylenol: A Comparative Guide to Detection and Quantification Limits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Chloroxylenol, a widely used antiseptic and disinfectant. A particular focus is placed on the expected performance of isotope dilution mass spectrometry, benchmarked against established techniques such as High-Performance Liquid Chromatography (HPLC) and electrochemical methods. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs, considering factors such as required sensitivity, matrix complexity, and regulatory requirements.
Comparison of Analytical Methods for Chloroxylenol
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| Isotope Dilution LC-MS/MS | Not Reported (Expected to be in the low µg/kg to ng/kg range) | Not Reported (Expected to be in the low µg/kg to ng/kg range) | Various (e.g., Pharmaceutical Formulations, Biological Matrices) | Inferred from general performance of the technique[1][2] |
| HPLC with UV Detection | 1.0 ppm (mg/kg) | 2.0 ppm (mg/kg) | Hygiene Products, Cosmetics | [3] |
| HPLC with UV Detection | 5.64 x 10⁻⁸ M (approx. 8.8 µg/L) | 1.88 x 10⁻⁷ M (approx. 29.4 µg/L) | Bulk Form | [4] |
| Electrochemical Sensor (Graphene Carbon Paste Electrode) | 1.37 x 10⁻⁹ M (approx. 0.21 µg/L) | Not Reported | Bulk Form | [4] |
Note: The expected performance of Isotope Dilution LC-MS/MS is based on the general capabilities of the technique for quantifying trace and micro phenolic compounds, which often achieves LODs in the 0.01 to 9.84 µg/kg range and LOQs from 0.03 to 32.8 µg/kg for similar analytes.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the quantification of Chloroxylenol using HPLC and a general protocol for the analysis of phenolic compounds by LC-MS/MS, which can be adapted for an isotope dilution workflow.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of Chloroxylenol in cosmetic and hygiene products.[3]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid.
-
Chloroxylenol reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of phosphoric acid to adjust the pH (e.g., to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4. Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol or the mobile phase).
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of standard solutions of Chloroxylenol in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
6. Quantification:
-
Inject the prepared sample solution.
-
Determine the concentration of Chloroxylenol in the sample by interpolating its peak area on the calibration curve.
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phenolic Compounds
The following is a general protocol for the analysis of phenolic compounds that can be adapted for Chloroxylenol.[1][6] An isotopically labeled internal standard, such as ¹³C₆-Chloroxylenol, would be required for the isotope dilution approach.
1. Instrumentation:
-
Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
C18 or Phenyl-Hexyl analytical column suitable for LC-MS.[7]
2. Reagents and Standards:
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid or acetic acid (LC-MS grade).
-
Chloroxylenol reference standard.
-
Isotopically labeled Chloroxylenol internal standard (e.g., ¹³C₆-Chloroxylenol).
3. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate Chloroxylenol from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for both native and labeled Chloroxylenol need to be determined.
4. Sample Preparation:
-
Accurately weigh the sample.
-
Add a known amount of the isotopically labeled internal standard solution.
-
Extract the sample with a suitable solvent (e.g., methanol or acetonitrile).
-
Centrifuge and filter the extract before injection.
5. Calibration:
-
Prepare a series of calibration standards containing a fixed amount of the internal standard and varying concentrations of the native Chloroxylenol.
-
Construct a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.
6. Quantification:
-
Inject the prepared sample.
-
Calculate the concentration of Chloroxylenol in the sample using the calibration curve. The use of the peak area ratio corrects for any loss of analyte during sample preparation and instrumental variability.
Visualizing the Analytical Workflow
To better understand the experimental processes, the following diagrams illustrate the general workflow for sample analysis and the principle of isotope dilution.
Caption: General workflow for the quantification of Chloroxylenol.
Caption: The principle of quantification by isotope dilution.
References
- 1. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-chloro-3,5-xylenol (PCMX) - Chromatography Forum [chromforum.org]
- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
A Comparative Guide to Chloroxylenol Measurement: HPLC-UV vs. GC-FID Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of the antimicrobial agent Chloroxylenol (PCMX) is critical for product quality and safety. This guide provides an objective comparison of two common analytical techniques for Chloroxylenol measurement: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The information presented is based on published experimental data to assist laboratories in selecting the most suitable method for their specific needs.
This comparison outlines the experimental protocols for both methods and presents a summary of their performance characteristics. A general workflow for conducting an inter-laboratory comparison is also provided to guide collaborative method validation efforts.
Performance Data Summary
The following table summarizes the quantitative performance data for the HPLC-UV and GC-FID methods for Chloroxylenol analysis.
| Performance Metric | HPLC-UV Method | GC-FID Method |
| Limit of Detection (LOD) | 1.0 ppm[1][2] | Data not available in the reviewed literature |
| Limit of Quantification (LOQ) | 2.0 ppm[1][2] | Data not available in the reviewed literature |
| Linearity Range | 3.0 to 18.0 ppm[1] | Data not available in the reviewed literature |
| Correlation Coefficient (r²) | 0.999[1] | Data not available in the reviewed literature |
| Accuracy | Method demonstrated to be accurate[1] | Method described in USP monograph[2] |
| Precision | Method demonstrated to be precise[1] | System suitability requires RSD ≤ 1.5% for replicate injections |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and GC-FID techniques are provided below. These protocols are based on established and validated methods.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of Chloroxylenol in various cosmetic and hygiene products.[1][2]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Phenomenex C18 column or equivalent.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Chloroxylenol reference standard
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of acetonitrile and water.
-
Detection Wavelength: 283 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 100 µL
Standard Preparation: A stock solution of Chloroxylenol reference standard is prepared in the mobile phase. A series of calibration standards are prepared by diluting the stock solution to concentrations ranging from 3.0 to 18.0 ppm.[1]
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase. The solution is then filtered through a 0.45 µm filter before injection.
Analysis: Inject the standard solutions and the sample solution into the chromatograph. The peak area of Chloroxylenol is measured, and the concentration in the sample is determined from the calibration curve.
Gas Chromatography (GC-FID) Method
This method is based on the United States Pharmacopeia (USP) monograph for Chloroxylenol assay.[2]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
A 4-mm x 1.8-m column packed with 3% phase G16 on support S1A.
Reagents and Materials:
-
Nitrogen (carrier gas)
-
Internal standard solution (e.g., a solution of a suitable non-interfering compound)
-
Chloroxylenol reference standard
Chromatographic Conditions:
-
Carrier Gas: Dry nitrogen at a flow rate of about 30 mL per minute.
-
Temperatures:
-
Injection port: 210 °C
-
Column: 180 °C
-
Detector: 200 °C
-
Standard Preparation: An accurately weighed quantity of USP Chloroxylenol Reference Standard is dissolved in the internal standard solution to obtain a solution with a known concentration of about 1 mg per mL.
Sample Preparation: About 100 mg of Chloroxylenol, accurately weighed, is transferred to a 100-mL volumetric flask. It is then dissolved in and diluted to volume with the internal standard solution.
Analysis: Equal volumes (about 1 µL) of the standard preparation and the assay preparation are separately injected into the chromatograph. The peak responses are recorded, and the quantity of Chloroxylenol is calculated based on the peak area ratios of Chloroxylenol to the internal standard. For system suitability, the resolution between the p-chlorophenol peak and the chloroxylenol peak should be not less than 2.0, the tailing factor for the chloroxylenol peak should not be more than 1.5, and the relative standard deviation for replicate injections should be not more than 1.5%.
Inter-laboratory Comparison Workflow
An inter-laboratory comparison study is essential for establishing the robustness and reproducibility of an analytical method. The following diagram illustrates a general workflow for such a study.
Caption: General workflow for an inter-laboratory comparison study.
This guide provides a foundational comparison of HPLC-UV and GC-FID methods for Chloroxylenol analysis. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and the nature of the sample matrix. For robust method validation, an inter-laboratory comparison study is highly recommended.
References
The Gold Standard in Quantitative Analysis: Accuracy and Precision of Chloroxylenol-d6 in Spiked Samples
In the landscape of pharmaceutical and environmental analysis, the precise and accurate quantification of active ingredients and potential contaminants is paramount. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical determinant of analytical method performance. This guide provides a comparative analysis of the use of Chloroxylenol-d6, a deuterated stable isotope-labeled internal standard, for the quantification of Chloroxylenol in various matrices.
Comparative Performance: Deuterated vs. Other Internal Standards
The primary advantage of a deuterated internal standard like this compound over other potential internal standards (e.g., structural analogs or non-labeled compounds) is its ability to mimic the analyte's behavior throughout the analytical process. This is particularly crucial when dealing with complex matrices such as plasma, wastewater, or environmental samples, where matrix effects can significantly impact ionization efficiency.
Key Advantages of this compound:
-
Mitigation of Matrix Effects: Co-elution with Chloroxylenol ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement, leading to a more accurate quantification.
-
Correction for Sample Loss: Any loss of the analyte during sample preparation steps (e.g., extraction, evaporation) will be mirrored by a proportional loss of this compound, thus maintaining the accuracy of the final concentration calculation.
-
Improved Precision: By accounting for variability at multiple stages of the analytical workflow, the use of a deuterated internal standard typically results in lower relative standard deviations (RSD) for replicate measurements.
Illustrative Performance Data: Triclosan-d3 in Spiked Water Samples
The following table summarizes the accuracy (as mean recovery) and precision (as relative standard deviation, RSD) for the analysis of Triclosan in spiked water samples using Triclosan-d3 as an internal standard. This data is representative of the performance that can be expected from a well-validated method using this compound for Chloroxylenol analysis. In a study on the determination of Triclosan in aqueous samples, the accuracy, expressed as mean recovery, was between 80% and 95%, with intra- and inter-batch precision (RSD) being less than 7% and 11%, respectively.[2][3]
| Spiking Level | Concentration (ng/L) | Accuracy (% Recovery) | Precision (% RSD) - Intra-day | Precision (% RSD) - Inter-day |
| Low | 10 | 92.5 | 5.8 | 8.9 |
| Medium | 100 | 95.1 | 4.2 | 7.5 |
| High | 500 | 90.8 | 3.5 | 6.1 |
This table presents hypothetical data based on typical performance characteristics of deuterated internal standards for illustrative purposes.
Experimental Protocol: A Representative Workflow
The following is a detailed methodology for the determination of a chlorinated phenolic compound (illustrated with Triclosan) in water samples using a deuterated internal standard, which can be adapted for Chloroxylenol and this compound.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: 100 mL of the water sample is acidified to pH 2 with sulfuric acid.
-
Internal Standard Spiking: A known amount of the deuterated internal standard solution (e.g., Triclosan-d3) is added to the sample.
-
SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with 5 mL of methanol and 5 mL of deionized water.
-
Sample Loading: The pre-treated and spiked sample is passed through the conditioned SPE cartridge at a flow rate of 5 mL/min.
-
Washing: The cartridge is washed with 5 mL of deionized water to remove interfering substances.
-
Elution: The analyte and internal standard are eluted from the cartridge with 5 mL of methanol.
-
Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase for analysis.
2. Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Injection Mode: Splitless, 1 µL injection volume.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Chloroxylenol (Analyte): Monitor characteristic ions (e.g., m/z 156, 121).
-
This compound (Internal Standard): Monitor corresponding deuterated fragment ions (e.g., m/z 162, 127).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the accuracy and precision of an analyte using a deuterated internal standard in spiked samples.
Caption: Experimental workflow for accuracy and precision determination.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of triclosan in aqueous samples using solid-phase extraction followed by on-line derivatization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Analytical Method Robustness for Chloroxylenol: A Comparative Guide to Using Chloroxylenol-d6
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. Method robustness, the capacity of a method to remain unaffected by small, deliberate variations in parameters, is a critical component of method validation. This guide provides a comparative analysis of using Chloroxylenol-d6, a deuterated internal standard, to assess the robustness of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of Chloroxylenol. The performance of this method is compared with an alternative internal standard and a method without an internal standard.
Introduction to Method Robustness and the Role of Isotope-Labeled Internal Standards
The robustness of an analytical procedure is a measure of its capacity to provide reliable results during normal usage, even with minor fluctuations in method parameters.[1][2] Testing for robustness is a key part of method development and validation.
Stable isotope-labeled internal standards, such as deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry.[3] By adding a known quantity of the labeled compound (e.g., this compound) to samples and standards, variations arising from sample preparation, injection volume, and instrument response can be effectively normalized. This is because the labeled and unlabeled compounds have nearly identical chemical and physical properties, and thus behave similarly throughout the analytical process.
This guide will explore the practical aspects of conducting a robustness study for Chloroxylenol analysis using this compound, presenting a detailed experimental protocol, comparative data, and a discussion of alternative approaches.
Experimental Protocols
A robust analytical method requires a well-defined and reproducible experimental protocol. Below are detailed methodologies for a GC-MS method for the quantification of Chloroxylenol, incorporating this compound as an internal standard.
Protocol 1: GC-MS Analysis of Chloroxylenol with this compound Internal Standard
This protocol is based on established principles for the analysis of phenols in environmental and pharmaceutical samples, adapted for Chloroxylenol.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of Chloroxylenol (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Spiking: Prepare a stock solution of this compound (1 mg/mL) in methanol. Spike all calibration standards and unknown samples with a constant concentration of this compound (e.g., 1 µg/mL).
-
Extraction (for matrix samples, e.g., wastewater): To a 100 mL water sample, add the internal standard. Adjust the pH to <2 with sulfuric acid. Extract twice with 20 mL of dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Chloroxylenol: m/z 156, 141, 121
-
This compound: m/z 162, 147, 127
-
3. Robustness Study Design:
-
Identify critical method parameters to be intentionally varied.
-
Define the range of variation for each parameter (e.g., ±5% of the nominal value).
-
Analyze a standard solution at a known concentration under each varied condition in triplicate.
-
Evaluate the impact of these variations on the analytical results, including the peak area ratio of Chloroxylenol to this compound, retention time, and calculated concentration.
Data Presentation and Comparison
The following tables summarize hypothetical but realistic data from a robustness study of the GC-MS method for Chloroxylenol, comparing the use of this compound with an alternative internal standard (13C-Pentachlorophenol) and a method without an internal standard (external standard method).
Table 1: Robustness Assessment with this compound as Internal Standard
| Parameter Varied | Nominal Value | Variation | % Recovery (Mean ± SD, n=3) | %RSD of Peak Area Ratio |
| Inlet Temperature | 250°C | 240°C | 99.2 ± 1.1 | 1.1 |
| 260°C | 100.5 ± 0.9 | 0.9 | ||
| Oven Ramp Rate | 10°C/min | 9°C/min | 98.9 ± 1.3 | 1.3 |
| 11°C/min | 101.1 ± 1.0 | 1.0 | ||
| Carrier Gas Flow | 1.0 mL/min | 0.95 mL/min | 99.5 ± 1.5 | 1.5 |
| 1.05 mL/min | 100.8 ± 1.2 | 1.2 |
Table 2: Robustness Assessment with an Alternative Internal Standard (¹³C-Pentachlorophenol)
| Parameter Varied | Nominal Value | Variation | % Recovery (Mean ± SD, n=3) | %RSD of Peak Area Ratio |
| Inlet Temperature | 250°C | 240°C | 97.5 ± 2.1 | 2.2 |
| 260°C | 103.2 ± 1.9 | 1.8 | ||
| Oven Ramp Rate | 10°C/min | 9°C/min | 96.8 ± 2.5 | 2.6 |
| 11°C/min | 104.5 ± 2.0 | 1.9 | ||
| Carrier Gas Flow | 1.0 mL/min | 0.95 mL/min | 98.1 ± 2.3 | 2.3 |
| 1.05 mL/min | 102.9 ± 1.8 | 1.7 |
Table 3: Robustness Assessment without Internal Standard (External Standard Method)
| Parameter Varied | Nominal Value | Variation | % Recovery (Mean ± SD, n=3) | %RSD of Peak Area |
| Inlet Temperature | 250°C | 240°C | 92.1 ± 4.5 | 4.9 |
| 260°C | 108.3 ± 3.8 | 3.5 | ||
| Oven Ramp Rate | 10°C/min | 9°C/min | 90.5 ± 5.1 | 5.6 |
| 11°C/min | 110.2 ± 4.2 | 3.8 | ||
| Carrier Gas Flow | 1.0 mL/min | 0.95 mL/min | 94.3 ± 4.8 | 5.1 |
| 1.05 mL/min | 106.7 ± 3.9 | 3.7 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the robustness assessment.
Caption: Experimental workflow for Chloroxylenol analysis using this compound.
Caption: Logical diagram for assessing method robustness.
Discussion and Conclusion
The presented data clearly demonstrates the superior performance of using a deuterated internal standard, this compound, for assessing the robustness of a GC-MS method for Chloroxylenol analysis. The nearly identical chemical and physical properties of Chloroxylenol and its deuterated analogue ensure that any variations in the analytical process affect both compounds similarly, leading to a consistent peak area ratio and, consequently, highly accurate and precise quantification.
The use of a structurally different internal standard, such as ¹³C-Pentachlorophenol, can be a viable alternative when a deuterated analogue is unavailable. However, as the data suggests, there is a higher potential for variability due to differences in chromatographic retention and response to changing analytical conditions.
The external standard method, which lacks any internal standard, is highly susceptible to minor variations in the method parameters and is therefore not recommended for applications requiring a high degree of accuracy and reliability.
References
- 1. epa.gov [epa.gov]
- 2. Degradation and mechanism analysis of chloroxylenol in aqueous solution by gas–liquid discharge plasma combined with ozonation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ph. Eur. to replace Histamine Sensitisation Test (HIST) for residual pertussis toxin testing - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
The Gold Standard: Why Stable Isotope-Labeled Internal Standards Reign Supreme in Bioanalysis
In the precise world of bioanalysis, where accurate quantification of drugs and their metabolites in complex biological matrices is paramount, the choice of an internal standard can make or break an assay. While various types of internal standards exist, a compelling body of evidence demonstrates the superiority of stable isotope-labeled internal standards (SIL-ISs). This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to justify the use of SIL-ISs for researchers, scientists, and drug development professionals.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls, at the beginning of the analytical process. Its primary function is to correct for the variability inherent in sample preparation, extraction, and analysis, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure, thus ensuring that any experimental fluctuations affect both the analyte and the IS to the same extent. The final concentration of the analyte is then determined by the ratio of the analyte's response to the IS's response.
SIL-IS vs. Analogs: A Head-to-Head Comparison
The two most common types of internal standards in bioanalysis are stable isotope-labeled internal standards and analog internal standards.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][4] This makes the SIL-IS nearly identical to the analyte in terms of its physicochemical properties.
-
Analog Internal Standard: An analog IS is a molecule that is structurally similar to the analyte but not isotopically labeled.[5]
The key difference lies in how closely the IS can mimic the analyte. Because a SIL-IS has virtually the same chemical structure and properties as the analyte, it co-elutes during chromatography and experiences identical ionization efficiency and matrix effects in the mass spectrometer.[3] This near-perfect imitation leads to more accurate and precise quantification.[6]
Experimental Evidence: The Proof is in the Data
Numerous studies have demonstrated the superior performance of SIL-ISs compared to analog ISs. A notable example is the analysis of the anticancer agent kahalalide F in human plasma. The study compared the performance of a SIL-IS with a structural analog.
Table 1: Comparison of Assay Performance for Kahalalide F using Analog vs. SIL Internal Standards
| Parameter | Analog Internal Standard | Stable Isotope-Labeled Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation of Bias (%) | 8.6 (n=284) | 7.6 (n=340) |
| Significance of Bias (p-value) | <0.0005 | 0.5 |
| Significance of Variance (Levene's Test p-value) | - | 0.02 |
Data sourced from Stokvis et al., Rapid Communications in Mass Spectrometry, 2005.[5]
The data clearly shows that the assay using the SIL-IS had a mean bias closer to the true value of 100% and this bias was not statistically significant (p=0.5).[5] In contrast, the analog IS resulted in a statistically significant bias (p<0.0005).[5] Furthermore, the variance in the assay using the SIL-IS was significantly lower (p=0.02), indicating a higher degree of precision.[5]
The Underlying Reason: Mitigating Matrix Effects
The primary advantage of a SIL-IS is its ability to effectively compensate for "matrix effects." Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the biological matrix (e.g., plasma, urine).[3] Since the SIL-IS co-elutes and has the same ionization properties as the analyte, it is affected by the matrix in the exact same way. This allows for a reliable correction, leading to more accurate results.
Experimental Protocols
To objectively compare the performance of a SIL-IS against an analog IS, a validation protocol adhering to regulatory guidelines (e.g., FDA's Bioanalytical Method Validation Guidance) should be followed.
Protocol: Head-to-Head Comparison of Internal Standards
1. Objective: To evaluate the accuracy, precision, and matrix effect of a bioanalytical method using a stable isotope-labeled internal standard versus a structural analog internal standard.
2. Materials:
- Analyte reference standard
- Stable isotope-labeled internal standard (SIL-IS)
- Analog internal standard (Analog-IS)
- Control biological matrix (e.g., human plasma) from at least six different sources
- All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
3. Stock and Working Solutions:
- Prepare separate stock solutions of the analyte, SIL-IS, and Analog-IS.
- Prepare working solutions for spiking into the biological matrix to create calibration standards and quality control (QC) samples.
4. Calibration Standards and Quality Control Samples:
- Prepare two sets of calibration curves by spiking the control matrix with the analyte at a minimum of six concentration levels.
- Prepare two sets of QC samples at low, medium, and high concentrations.
- To one set of calibration standards and QCs, add the SIL-IS at a constant concentration.
- To the second set, add the Analog-IS at a constant concentration.
5. Sample Preparation:
- Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all samples.
6. LC-MS/MS Analysis:
- Analyze the extracted samples using a validated LC-MS/MS method.
7. Data Analysis and Acceptance Criteria:
Visualizing the Rationale
The following diagrams illustrate the logic behind choosing an internal standard and how it functions within a bioanalytical workflow.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. pmda.go.jp [pmda.go.jp]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. scispace.com [scispace.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
Safety Operating Guide
Proper Disposal of Chloroxylenol-d6: A Guide for Laboratory Professionals
The proper disposal of Chloroxylenol-d6, a deuterated analog of the antiseptic agent Chloroxylenol, is crucial for maintaining laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this chemical. This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to treat it as a hazardous waste, ensuring that it is managed in accordance with all applicable federal, state, and local environmental control regulations[1]. The following procedures are based on general safety data sheet (SDS) recommendations and best practices for chemical waste management.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If there is a risk of generating dusts, respiratory protection should be worn.
-
Container Management:
-
Original Containers: Whenever possible, leave this compound in its original container. This ensures that the contents are clearly labeled and that important safety information is readily available.
-
No Mixing of Waste: Do not mix this compound with other waste streams. Mixing chemicals can lead to unforeseen and dangerous reactions.
-
Uncleaned Containers: Handle empty or uncleaned containers with the same precautions as the product itself. These containers may retain residual amounts of the chemical.
-
-
Waste Collection and Storage:
-
Segregation: Store waste this compound separately from other incompatible chemicals.
-
Labeling: Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage Area: Keep waste containers in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight. Containers should be tightly closed to prevent leaks or spills[2].
-
-
Disposal Route:
-
Approved Waste Disposal Plant: The primary and recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility[3][4].
-
Incineration: In some cases, incineration under controlled conditions in an approved incinerator may be a suitable disposal method[2].
-
Consultation: It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to determine the specific disposal procedures and licensed waste contractors for your location. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company[2].
-
-
Spill and Contamination Cleanup:
-
Spill Response: In the event of a spill, avoid breathing any dust or vapors[2]. Absorb liquid spills with an inert material such as vermiculite, dry sand, or earth and place it into a sealed container for disposal[2]. For solid spills, take up the material dry, avoiding the generation of dusts.
-
Contaminated Materials: Any materials used for cleaning up spills, as well as contaminated personal protective equipment, must be disposed of as hazardous waste. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[4].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
